molecular formula C11H8BrN B1272043 5-Bromo-2-phenylpyridine CAS No. 27012-25-5

5-Bromo-2-phenylpyridine

Cat. No.: B1272043
CAS No.: 27012-25-5
M. Wt: 234.09 g/mol
InChI Key: PRNGIODVYLTUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGIODVYLTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376520
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27012-25-5
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-phenylpyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 5-Bromo-2-phenylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in utilizing this versatile heterocyclic compound in their work.

Chemical Properties and Structure

This compound is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference(s)
Appearance White to off-white or yellow solid[1]
Melting Point 73-77 °C[2]
Molecular Formula C₁₁H₈BrN[1]
Molecular Weight 234.10 g/mol [2]
Solubility Sparingly soluble in water, soluble in ethyl ether.
Structural and Spectroscopic Identifiers
IdentifierValueReference(s)
IUPAC Name This compound[3]
CAS Number 27012-25-5[3]
SMILES C1=CC=C(C=C1)C2=NC=C(C=C2)Br[3]
InChI Key PRNGIODVYLTUKH-UHFFFAOYSA-N[3]
¹H NMR (CDCl₃) δ 8.68 (dd, J=2.4, 0.7 Hz, 1H), 7.98 – 7.92 (m, 2H), 7.82 (dd, J=8.6, 2.4 Hz, 1H), 7.68 (dd, J=8.6, 0.7 Hz, 1H), 7.49 – 7.38 (m, 3H)[4]
¹³C NMR (CDCl₃) δ 158.9, 149.9, 140.9, 138.8, 129.8, 128.8, 128.6, 126.9, 121.8, 119.5[4]
IR (KBr, cm⁻¹) 3060, 1580, 1550, 1460, 1380, 1120, 1070, 820, 770, 690[5]
Mass Spectrum (EI) m/z (%): 235 (M⁺+2, 98), 233 (M⁺, 100), 154 (100), 127 (20), 77 (15)[5]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the 2-phenylpyridyl moiety into more complex molecules.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki cross-coupling reaction between 2,5-dibromopyridine and phenylboronic acid. This reaction selectively forms the carbon-carbon bond at the more reactive 2-position of the pyridine ring.[6]

  • Materials:

    • 2,5-dibromopyridine (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Sodium carbonate (Na₂CO₃, 2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 2,5-dibromopyridine, phenylboronic acid, and sodium carbonate.

    • Add the toluene/ethanol/water solvent mixture to the flask.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add palladium(II) acetate and triphenylphosphine to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

G Synthesis of this compound via Suzuki Coupling 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction Mixture Reaction Mixture 2,5-Dibromopyridine->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Mixture Na2CO3 Na2CO3 Na2CO3->Reaction Mixture Solvent (Toluene/EtOH/H2O) Solvent (Toluene/EtOH/H2O) Solvent (Toluene/EtOH/H2O)->Reaction Mixture Reflux (80-90 C) Reflux (80-90 C) Reaction Mixture->Reflux (80-90 C) Workup & Purification Workup & Purification Reflux (80-90 C)->Workup & Purification This compound This compound Workup & Purification->this compound G Reactivity of this compound in Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling 5-Bromo-2-phenylpyridine_S This compound Biaryl Product Biaryl Product 5-Bromo-2-phenylpyridine_S->Biaryl Product + Arylboronic Acid Arylboronic Acid Arylboronic Acid Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Biaryl Product K2CO3 K2CO3 K2CO3->Biaryl Product Dioxane/H2O Dioxane/H2O Dioxane/H2O->Biaryl Product 5-Bromo-2-phenylpyridine_So This compound Alkynylpyridine Product Alkynylpyridine Product 5-Bromo-2-phenylpyridine_So->Alkynylpyridine Product + Terminal Alkyne Terminal Alkyne Terminal Alkyne PdCl2(PPh3)2 / CuI PdCl2(PPh3)2 / CuI PdCl2(PPh3)2 / CuI->Alkynylpyridine Product Et3N Et3N Et3N->Alkynylpyridine Product THF/DMF THF/DMF THF/DMF->Alkynylpyridine Product G p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK (e.g., MEKK, MLK) MAPKKK (e.g., MEKK, MLK) Stress Stimuli->MAPKKK (e.g., MEKK, MLK) Cytokines Cytokines Cytokines->MAPKKK (e.g., MEKK, MLK) MKK3/6 MKK3/6 MAPKKK (e.g., MEKK, MLK)->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Transcription Factors (e.g., ATF-2, MEF-2) Transcription Factors (e.g., ATF-2, MEF-2) Downstream Substrates->Transcription Factors (e.g., ATF-2, MEF-2) Other Kinases (e.g., MAPKAPK-2) Other Kinases (e.g., MAPKAPK-2) Downstream Substrates->Other Kinases (e.g., MAPKAPK-2) Inflammation & Apoptosis Inflammation & Apoptosis Transcription Factors (e.g., ATF-2, MEF-2)->Inflammation & Apoptosis regulates gene expression Other Kinases (e.g., MAPKAPK-2)->Inflammation & Apoptosis regulates cellular processes Kinase Inhibitor This compound -derived Inhibitor Kinase Inhibitor->p38 MAPK inhibits

References

5-Bromo-2-phenylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27012-25-5 Molecular Formula: C₁₁H₈BrN Molecular Weight: 234.10 g/mol

This technical guide provides an in-depth overview of 5-Bromo-2-phenylpyridine, a key intermediate in organic synthesis with significant applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support their work.

Physicochemical and Safety Data

This compound is a solid, white to off-white crystalline powder at room temperature.[1][2] It is soluble in ethyl ether.[3] Key physicochemical properties and safety information are summarized in the tables below.

PropertyValueReference
Molecular Weight 234.10 g/mol
Melting Point 73-75 °C[3]
Boiling Point (Predicted) 309.3 ± 22.0 °C[3]
Density (Predicted) 1.426 ± 0.06 g/cm³[3]
pKa (Predicted) 2.08 ± 0.10[3]
Safety Information
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Pictogram GHS07

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a versatile method for forming carbon-carbon bonds. Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a bromo-pyridine derivative, which can be adapted for the synthesis of this compound derivatives.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromo-pyridine with an arylboronic acid.

Materials:

  • This compound (or a similar bromo-pyridine starting material)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the bromo-pyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • The reaction mixture is stirred and heated at a temperature ranging from 80°C to 100°C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification BromoPyridine This compound Mixing Mixing in Solvent BromoPyridine->Mixing BoronicAcid Arylboronic Acid BoronicAcid->Mixing Base Base (e.g., K₃PO₄) Base->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Solvent Solvent (Dioxane/Water) Heating Heating (80-100°C) Quenching Quenching & Extraction Heating->Quenching Reaction Completion Extraction Extraction Drying Drying Purification Column Chromatography Drying->Purification Product Coupled Product Purification->Product Mixing->Heating Quenching->Drying

Caption: Suzuki-Miyaura Coupling Workflow

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development.

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of this compound is as a ligand in the synthesis of phosphorescent iridium(III) complexes.[4] These organometallic compounds are used as emitters in OLEDs due to their high quantum efficiency and tunable emission colors. The phenylpyridine framework forms the basis of the cyclometalating ligand, and the bromo-substituent provides a reactive site for further functionalization to fine-tune the electronic properties and, consequently, the emission characteristics of the final OLED device.

Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a common motif in many biologically active compounds and approved drugs. The presence of both a phenyl group and a reactive bromine atom makes this compound an attractive starting material for the synthesis of novel pharmaceutical candidates. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. While specific biological activity for this compound is not extensively reported, derivatives of 2-phenylpyrimidine have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.

Specialty Chemicals

As a versatile intermediate, this compound is used in the synthesis of a range of specialty chemicals. Its reactivity allows for the construction of more complex molecules with applications in materials science, agrochemicals, and other areas of chemical manufacturing.

Due to the lack of specific information in the search results regarding signaling pathways directly involving this compound, a diagram illustrating a biological pathway cannot be provided at this time. The provided diagram illustrates a common synthetic workflow for this compound.

References

Spectroscopic Characterization of 5-Bromo-2-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-2-phenylpyridine (C₁₁H₈BrN), a heterocyclic aromatic compound relevant in coordination chemistry and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound consists of a pyridine ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 27012-25-5[1][2]

  • Molecular Formula: C₁₁H₈BrN[3]

  • Molecular Weight: 234.09 g/mol [1]

  • Monoisotopic Mass: 232.98401 Da[1]

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound and its close analogs. This data is crucial for structural elucidation and purity assessment.

Table 1: ¹H NMR Data for 2-Phenylpyridine Analogs in CDCl₃

Compound Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
2-Phenylpyridine [4] Py-H6 8.83 – 8.60 m
Ph-H2', H6' 8.11 – 7.91 m
Py-H3, Py-H4 7.84 – 7.65 m
Ph-H3', H5' 7.55 – 7.48 m
Ph-H4' 7.47 – 7.40 m
Py-H5 7.37 – 7.15 m
2-(4-Bromophenyl)pyridine [4] Py-H6 8.71 – 8.63 m
Ph-H2', H6' 7.90 – 7.83 m
Py-H3, Py-H4 7.77 – 7.65 m
Ph-H3', H5' 7.62 – 7.55 m

| | Py-H5 | 7.26 – 7.21 | m |

Table 2: ¹³C NMR Data for 2-Phenylpyridine Analogs in CDCl₃

Compound Chemical Shift (δ, ppm)
2-Phenylpyridine [4] 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6

| 2-(4-Bromophenyl)pyridine [4] | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

For this compound, one would expect the signals for the pyridine ring protons and carbons to be significantly affected by the bromine substituent, particularly the protons at positions 4 and 6, which would likely appear as doublets.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure. The data presented here is based on typical absorption regions for the functional groups present.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3100–3000 C-H Stretch Aromatic (Pyridine & Phenyl) Medium-Strong[5]
1600–1585 C=C Stretch Aromatic Ring Medium[5]
1500–1400 C=C Stretch Aromatic Ring Medium[5]
~1010 Ring Breathing Pyridine Ring Medium
900–675 C-H Out-of-plane Bend Aromatic Strong[5]

| Below 700 | C-Br Stretch | Aryl Halide | Medium-Strong[6] |

The C-H stretching vibrations for aromatic compounds are typically observed in the 3100-3000 cm⁻¹ region. The C-Br stretching mode for a similar compound, 5-bromo-2-nitropyridine, was observed at 509 cm⁻¹.

Mass spectrometry of this compound is characterized by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion.

Table 4: Mass Spectrometry Data for this compound

Parameter Value Note
Molecular Formula C₁₁H₈BrN -
Molecular Weight 234.09 g/mol For chemical calculations
[M]⁺ (for ⁷⁹Br) ~233 Expected molecular ion peak
[M+2]⁺ (for ⁸¹Br) ~235 Isotopic peak, approx. same intensity as [M]⁺

| Exact Mass ([M]⁺) | 232.98401 Da | For high-resolution mass spectrometry (HRMS)[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

  • Sample Preparation: Accurately weigh 5-25 mg of the solid this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution must be homogeneous.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • The magnetic field is then shimmed (homogenized) to maximize resolution and obtain sharp peaks.

    • For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to singlets for each unique carbon.

    • Acquisition parameters such as the number of scans, spectral width, and relaxation delay are set to ensure a good signal-to-noise ratio.

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer to subtract atmospheric (CO₂, H₂O) absorptions.

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is Fourier-transformed to generate the final infrared spectrum.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M⁺•).

  • Mass Analysis: The newly formed ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis cluster_elucidation 4. Structure Confirmation Prep Prepare Sample (Dissolve, Filter, etc.) NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data Process NMR Data (¹H, ¹³C) NMR->NMR_Data IR_Data Process IR Data IR->IR_Data MS_Data Process MS Data MS->MS_Data Elucidation Combine Data & Elucidate Structure NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

General workflow for spectroscopic analysis of a chemical compound.

References

5-Bromo-2-phenylpyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Bromo-2-phenylpyridine. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on presenting established physical and chemical properties, qualitative solubility information, and detailed, generalized experimental protocols for determining these critical parameters. The provided methodologies and workflows are intended to equip researchers with the necessary tools to assess the solubility and stability of this compound for applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₈BrN[1][2]
Molecular Weight 234.09 g/mol [1]
Appearance White to light brown powder/crystal[3]
Melting Point Not explicitly stated, but the compound is a solid at room temperature.
pKa (Predicted) 2.08 ± 0.10[3][4]
Density (Predicted) 1.426 ± 0.06 g/cm³[3][4]
InChI Key PRNGIODVYLTUKH-UHFFFAOYSA-N[1]
CAS Number 27012-25-5[1]

Solubility Profile

Direct quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented. However, qualitative information is available.

SolventQualitative SolubilityReference
Ethyl EtherSoluble[3][4][5]

For most applications, experimental determination of solubility in the specific solvent systems of interest is highly recommended. The following section details a standard protocol for this purpose.

Experimental Protocol: Solubility Determination by the Gravimetric Method

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To quantify the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm pore size)

  • Pre-weighed collection vials

  • Vacuum oven or rotary evaporator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.[6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. The filtration should be performed at the equilibration temperature to avoid precipitation.

  • Mass Determination: Transfer the filtered saturated solution to a pre-weighed vial and record the total mass.

  • Solvent Evaporation: Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of this compound or using a rotary evaporator.[6]

  • Final Weighing: Once the solvent is fully removed, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) * 100

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Seal vial and place in thermostatic shaker (24-72h) prep2->equilib analysis1 Withdraw supernatant through syringe filter equilib->analysis1 analysis2 Transfer to pre-weighed vial analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh remaining solid analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

The stability of this compound is a critical factor for its storage and application, particularly in drug development where it may be subjected to various environmental conditions. While specific degradation pathways have not been detailed in the literature, its stability can be assessed using standardized pharmaceutical testing protocols.

Experimental Protocol: Pharmaceutical Stability Testing

This protocol provides a framework for evaluating the stability of this compound under various environmental conditions, in accordance with regulatory guidelines.[7][8][9]

Objective: To assess the influence of temperature, humidity, and light on the chemical and physical integrity of this compound over time.

Materials:

  • This compound (at least three primary batches)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate container-closure systems that simulate proposed packaging

  • Validated stability-indicating analytical methods (e.g., HPLC, GC)

Procedure:

  • Batch Selection: Utilize at least two to three primary production batches of this compound for the formal stability study.[8][9]

  • Initial Analysis (Time Zero): Perform a comprehensive analysis of the initial batches to determine their baseline physical and chemical properties. This includes appearance, assay, purity (presence of impurities or degradation products), and any other relevant attributes.

  • Storage Conditions: Distribute the samples into stability chambers under the following long-term and accelerated conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

  • Testing Frequency:

    • Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8]

    • Accelerated: A minimum of three time points, including initial and final, is recommended (e.g., 0, 3, and 6 months).[7]

  • Photostability Testing: Expose at least one batch of the substance to light conditions as specified in ICH Q1B guidelines to assess its sensitivity to light.

  • Analysis at Each Time Point: At each scheduled testing interval, analyze the samples for the same attributes as the initial analysis. The analytical methods used must be stability-indicating, meaning they can separate the intact compound from any potential degradation products.[9]

  • Evaluation: Evaluate the data for any "significant change," which is defined as a failure to meet the established specifications.[9] Analyze trends in the data to establish a re-test period or shelf life.

G Workflow for Pharmaceutical Stability Testing cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Periodic Testing cluster_evaluation Evaluation setup1 Select ≥3 primary batches setup2 Perform initial analysis (Time 0) setup1->setup2 storage1 Long-Term (e.g., 25°C/60% RH) setup2->storage1 storage2 Accelerated (e.g., 40°C/75% RH) setup2->storage2 storage3 Photostability setup2->storage3 testing1 Analyze samples at scheduled intervals (e.g., 0, 3, 6, 12 months) storage1->testing1 storage2->testing1 storage3->testing1 testing2 Use validated stability-indicating methods testing1->testing2 eval1 Assess for significant changes testing2->eval1 eval2 Analyze trends eval1->eval2 eval3 Establish re-test period/shelf life eval2->eval3

Caption: Workflow for Pharmaceutical Stability Testing.

Conclusion

References

Synthesis of 5-Bromo-2-phenylpyridine from 2-Phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-2-phenylpyridine from 2-phenylpyridine via electrophilic aromatic substitution. The document provides a comprehensive overview of a reliable synthetic method, including a detailed experimental protocol, quantitative data, and a mechanistic exploration of the reaction pathway.

Overview and Reaction Principle

The synthesis of this compound from 2-phenylpyridine is achieved through a direct bromination reaction. This process is an electrophilic aromatic substitution, a fundamental reaction in organic chemistry. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation in a strong acidic medium, harsh reaction conditions are necessary to facilitate the substitution. The use of fuming sulfuric acid (oleum) as a solvent and bromine as the electrophilic source enables the regioselective bromination at the 5-position of the pyridine ring.

In a strongly acidic environment, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. This significantly deactivates the pyridine ring towards electrophilic attack. Consequently, the phenyl substituent acts as the primary activating group. However, the extreme conditions of fuming sulfuric acid promote substitution on the deactivated pyridinium ring, primarily at the positions meta to the nitrogen atom (positions 3 and 5). In the case of 2-phenylpyridine, the 5-position is sterically more accessible and is the observed site of bromination.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₁H₈BrN[1]
Molecular Weight 234.10 g/mol [1]
Typical Yield Not explicitly reported for this specific reaction, but similar brominations of pyridines in oleum can proceed in good yields.[2]
Purity >98% (achievable with proper purification)[1]
Appearance Off-white to pale yellow solid
Melting Point 73-75 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.87 (s, 1H), 8.17 (m, 1H), 7.61 (m, 1H), and phenyl protons.[3]
Mass Spectrometry (MS) m/z: 233, 235 ([M, M+2]+, characteristic isotopic pattern for bromine)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of pyridine derivatives in strongly acidic media.[2]

Materials and Equipment:

  • 2-phenylpyridine

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet to a trap.

  • Heating mantle with a temperature controller

  • Ice bath

  • Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a three-necked flask, carefully add fuming sulfuric acid. Cool the flask in an ice bath.

  • Addition of Reactants: To the cooled and stirred oleum, slowly add 2-phenylpyridine. Maintain the temperature below 20 °C during the addition. After the addition is complete, allow the mixture to stir until the 2-phenylpyridine is fully dissolved.

  • Bromination: From the dropping funnel, add bromine dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature, typically around 130 °C for the bromination of the pyridine nucleus.[2]

  • Reaction Monitoring: The reaction is heated at the specified temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by carefully taking an aliquot, quenching it in a biphasic mixture of aqueous base and an organic solvent, and analyzing the organic layer.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath to maintain the temperature below 30 °C. The pH should be adjusted to approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Visualizations

Signaling Pathway: Electrophilic Aromatic Substitution

EAS_Mechanism cluster_activation Electrophile Activation cluster_substitution Electrophilic Substitution on Protonated 2-Phenylpyridine Br2 Br₂ E+ Br⁺ (Electrophile) Br2->E+ + SO₃ SO3 SO₃ (in Oleum) Sigma Sigma Complex (Arenium Ion) E+->Sigma 2PP 2-Phenylpyridine 2PPH+ Protonated 2-Phenylpyridine 2PP->2PPH+ + H₂SO₄/SO₃ 2PPH+->Sigma + Br⁺ Product This compound Sigma->Product - H⁺

Caption: Mechanism of electrophilic bromination of 2-phenylpyridine.

Experimental Workflow

experimental_workflow start Start reactants Mix 2-Phenylpyridine and Fuming Sulfuric Acid start->reactants bromination Add Bromine (Br₂) and Heat reactants->bromination workup Quench with Ice and Neutralize (NaOH) bromination->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry (Na₂SO₄) and Concentrate extraction->drying purification Purify by Column Chromatography/Recrystallization drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Commercial Suppliers of 5-Bromo-2-phenylpyridine for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for the research-grade chemical 5-Bromo-2-phenylpyridine. It includes a comparative summary of suppliers, a detailed experimental protocol for a common synthetic application, and visualizations of a typical experimental workflow and a relevant biological signaling pathway.

Commercial Availability and Supplier Data

This compound (CAS No. 27012-25-5) is a key building block in medicinal chemistry and materials science. It is readily available from a range of commercial suppliers. The following table summarizes key quantitative data from various vendors to facilitate easy comparison for procurement.

SupplierPurityAvailable QuantitiesPrice (USD/EUR)Notes
Sigma-Aldrich 97%CustomPricing available upon login-
TCI America >98.0% (GC)CustomPricing available upon login/registrationAvailable through Fisher Scientific.
J&K Scientific 98%CustomQuote required-
CymitQuimica Not Specified250mg, 1g, 5g, 25g, 100g21.00€ (250mg), 20.00€ (1g), 46.00€ (5g), 126.00€ (25g), 269.00€ (100g)Inquire for larger quantities.[1]
CookeChem 95%CustomQuote requiredUsed as a ligand in coordination chemistry.[2]
Chemlyte Solutions 99.0%Min. Order: 100gApprox. 1.90 - 2.90 USD/GramFOB Price, payment terms include L/C, D/A, D/P, T/T.[3]

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring. This versatility makes it a valuable starting material in the synthesis of compounds for drug discovery and organic electronics.[4][5][6][7]

Objective: To synthesize a 5-aryl-2-phenylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 5-aryl-2-phenylpyridine derivative.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Solvents inert->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product product purify->product Final Product: 5-Aryl-2-phenylpyridine

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Kinase Inhibition in Drug Discovery

Derivatives of this compound are often explored as potential kinase inhibitors in drug discovery.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The diagram below represents a simplified, generic kinase signaling pathway that could be targeted by inhibitors developed from this chemical scaffold.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation inhibitor Potential Inhibitor (e.g., 5-Aryl-2-phenylpyridine derivative) inhibitor->kinase2 Inhibition

A simplified kinase signaling cascade and a potential point of inhibition.

References

The Versatile Scaffold: An In-depth Technical Guide to 5-Bromo-2-phenylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyridine is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring, a phenyl group, and a reactive bromine atom, make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. The pyridine core is a well-established pharmacophore found in numerous FDA-approved drugs, often contributing to favorable pharmacokinetic properties and target interactions. The phenyl substituent offers a modifiable site for tuning lipophilicity and exploring structure-activity relationships (SAR). Crucially, the bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its synthetic utility and its role as a scaffold for the development of novel therapeutic agents.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The strategic functionalization of the this compound core is paramount to unlocking its potential in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely employed method for creating carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in many classes of therapeutic agents. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of aryl- and heteroarylboronic acids or esters, providing a powerful tool for generating extensive compound libraries for SAR exploration.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound:

This protocol is a generalized procedure based on established methods for structurally similar bromopyridine derivatives. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, dimethylformamide (DMF))

  • Water (if using an aqueous base system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.10 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask. If using a biphasic system, add the organic solvent followed by degassed water.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for a period of 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-phenyl-5-arylpyridine derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar or N2) Start->Inert AddCatalyst Add Palladium Catalyst Inert->AddCatalyst AddSolvent Add Degassed Solvent(s) AddCatalyst->AddSolvent Heat Heat and Stir (80-120 °C, 2-24 h) AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure 2-Phenyl-5-arylpyridine Purify->Product G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Antagonist 2-Phenylpyridine Derivative (Antagonist) Antagonist->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP Aggregation Platelet Aggregation VASP->Aggregation Leads to

The Pivotal Role of 5-Bromo-2-phenylpyridine in Advancing Organic Light-Emitting Diode Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Scientists

The relentless pursuit of more efficient, vibrant, and durable display and lighting technologies has cemented Organic Light-Emitting Diodes (OLEDs) as a cornerstone of modern electronics. At the heart of this innovation lies the molecular engineering of organic materials that govern the performance of these devices. Among the myriad of molecular building blocks, 5-Bromo-2-phenylpyridine has emerged as a critical precursor for the synthesis of high-performance materials for OLEDs, particularly for the emissive and charge-transport layers. Its versatile reactivity, primarily through cross-coupling reactions, allows for the construction of complex and highly functional molecules tailored for specific roles within the OLED architecture. This technical guide delves into the core utility of this compound in OLEDs, providing a comprehensive overview of its application in synthesizing advanced emitter and host materials, detailed experimental protocols, and the resulting device performances.

Core Application: A Versatile Building Block for OLED Materials

This compound serves as a fundamental scaffold in the synthesis of a variety of organic molecules used in OLEDs. The presence of the bromine atom at the 5-position of the pyridine ring provides a reactive site for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of various functional groups, enabling the fine-tuning of the electronic and photophysical properties of the final material.

The phenylpyridine moiety itself is a highly sought-after structural motif in OLED materials. It is a key component in many of the most efficient phosphorescent emitters, particularly iridium(III) complexes, where it acts as a cyclometalating ligand. The electronic properties of the 2-phenylpyridine ligand can be systematically modified by introducing different substituents, thereby tuning the emission color, quantum efficiency, and stability of the resulting OLEDs.

Synthesis of Functional OLED Materials from this compound

A primary application of this compound is in the synthesis of substituted 2-phenylpyridine ligands for phosphorescent iridium(III) emitters. The bromine atom can be readily converted to other functional groups or used as a handle for extending the conjugated system of the molecule.

A key example is the synthesis of ligands for red-phosphorescent OLEDs. For instance, iridium(III) complexes based on 5-benzoyl-2-phenylpyridine derivatives have demonstrated efficient deep-red emission.[1] The synthesis of such ligands can be envisioned starting from this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds. Below is a general protocol for the coupling of an aryl halide, such as this compound, with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • A reaction flask is charged with this compound, the arylboronic acid, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free atmosphere.

  • Degassed solvent is added to the flask.

  • The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a set duration (e.g., 12-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature, and the organic product is extracted using an appropriate solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

G cluster_synthesis Synthesis of a Functional Ligand start This compound suzuki Suzuki Cross-Coupling start->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki catalyst Pd Catalyst & Base catalyst->suzuki product Functionalized 2-phenylpyridine Ligand suzuki->product

Caption: Synthetic pathway from this compound to a functional ligand via Suzuki coupling.

Application in Red-Phosphorescent OLEDs

Iridium(III) complexes containing derivatives of this compound as ligands have been successfully employed as red emitters in OLEDs. A study on red-phosphorescent OLEDs using iridium(III) complexes based on 5-benzoyl-2-phenylpyridine derivatives provides valuable performance data.[1]

OLED Fabrication Protocol

A typical multi-layer OLED is fabricated by the sequential deposition of organic and inorganic materials onto a substrate under high vacuum.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • HIL: 4,4′,4″-tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine (2-TNATA)

  • HTL: 4,4′-bis(N-naphthylphenylamino)biphenyl (NPB)

  • EML: 4,4′-N,N′-dicarbazolebiphenyl (CBP) doped with the iridium(III) complex (e.g., 8%)

  • ETL: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) and tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • EIL: Lithium fluoride (LiF) or 8-hydroxyquinolatolithium (Liq)

  • Cathode: Aluminum (Al)

Procedure:

  • The ITO substrate is cleaned and treated to improve hole injection.

  • The organic layers (HIL, HTL, EML, ETL) are deposited sequentially by thermal evaporation in a high-vacuum chamber. The doping of the emissive layer is achieved by co-evaporation of the host and dopant materials at controlled rates.

  • The electron injection layer and the metal cathode are then deposited on top of the organic stack.

  • The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.

G cluster_oled OLED Device Architecture ITO Anode (ITO) HIL Hole Injection Layer (HIL) HIL->ITO HTL Hole Transport Layer (HTL) HTL->HIL EML Emissive Layer (EML) Host:Dopant EML->HTL ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (Al) Cathode->EIL

References

The Multifaceted Biological Activities of 5-Bromo-2-phenylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer, antimicrobial, and enzymatic inhibitory properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and development efforts in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of critical cellular signaling pathways involved in cancer cell proliferation, survival, and autophagy.

Inhibition of UNC-51-like Kinase 1 (ULK1)

A notable class of this compound derivatives, specifically 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines, has been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that cancer cells often exploit to survive under stress. By inhibiting ULK1, these compounds can block autophagy and induce apoptosis in cancer cells.

One of the most potent compounds in this series is 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, referred to as compound 3s . This compound has demonstrated strong inhibitory activity against the ULK1 kinase and has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, such as the A549 cell line. The inhibitory potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDTargetCell LineIC50 (nM)Biological Effect
3s ULK1A549 (NSCLC)-Induces apoptosis, Blocks autophagy
MRT67307 ULK1, ULK2, IKKε, TBK1-45Blocks autophagy
XST-14 ULK1HCC26.6Induces apoptosis in HCC
GW406108X ULK1, Kif15-427Blocks autophagic flux

Note: Data for MRT67307, XST-14, and GW406108X are included for comparison as known ULK1 inhibitors.

Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways

The anticancer effects of some phenylpyridine derivatives are also attributed to their ability to modulate key signaling pathways like PI3K/Akt/mTOR and NF-κB. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. The NF-κB pathway is involved in inflammation, immunity, and cell survival, and its constitutive activation can promote tumor development and progression. By interfering with these pathways, this compound derivatives can exert their cytotoxic effects on cancer cells.

Antimicrobial Activity: A Broad Spectrum of Action

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC).

One study highlighted a series of novel pyridine derivatives, where compound 4f was found to be the most potent against Escherichia coli, with a biofilm inhibition value of 91.95%.[1] Another study on 5-bromo substituted phenyl N-acylhydrazone derivatives showed that while individual compounds had marginal activity, their combination with streptomycin resulted in strong to moderate inhibitory activity against all tested bacterial strains, with MIC values ranging from 7.81 to 62.50 µg/mL.[2]

Compound Series/IDTarget OrganismActivity MetricValue
Pyridine derivatives 4a–4i Escherichia coliBiofilm InhibitionModerate to good
Compound 4f Escherichia coliBiofilm Inhibition91.95%[1]
N-acylhydrazone derivatives (in combination with streptomycin)Various bacterial strainsMIC7.81–62.50 µg/mL[2]
Compound 9 (N-acylhydrazone)Bacillus subtilis, Pseudomonas aeruginosaMIC & MBC62.50 µg/mL[2]

Anti-Thrombolytic Activity

Certain 5-bromo-2-methylpyridin-3-amine derivatives have also been investigated for their potential to prevent blood clots. In one study, compound 4b exhibited the highest percentage of clot lysis (41.32%) in human blood among the synthesized compounds, suggesting a moderate anti-thrombolytic activity.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a control), 2 µL of the ULK1 enzyme, and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24-72 hours).

  • MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution. Incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Aspirate the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by this compound derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

ULK1_Signaling_Pathway cluster_stress Cellular Stress cluster_mTORC1 mTORC1 Regulation cluster_ULK1 ULK1 Complex Activation cluster_autophagy Autophagy Initiation cluster_inhibition Therapeutic Intervention Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits Cellular Stress Cellular Stress Cellular Stress->mTORC1 inhibits ULK1_Complex ULK1_Complex mTORC1->ULK1_Complex inhibits Autophagosome_Formation Autophagosome_Formation ULK1_Complex->Autophagosome_Formation initiates This compound\nderivative (e.g., 3s) This compound derivative (e.g., 3s) This compound\nderivative (e.g., 3s)->ULK1_Complex inhibits

ULK1 Signaling Pathway and Inhibition by this compound Derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Points.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression promotes Inhibitor This compound Derivative Inhibitor->IKK inhibits

Overview of the NF-κB Signaling Pathway and a Potential Point of Inhibition.

Experimental_Workflow_MTT A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G

Experimental Workflow for the MTT Cell Viability Assay.

Experimental_Workflow_ADPGlo A 1. Kinase Reaction (Enzyme + Substrate + ATP + Compound) B 2. Incubate (60 min) A->B C 3. Add ADP-Glo™ Reagent (Stop & ATP Depletion) B->C D 4. Incubate (40 min) C->D E 5. Add Kinase Detection Reagent (Signal Generation) D->E F 6. Incubate (30-60 min) E->F G 7. Measure Luminescence F->G

Experimental Workflow for the ADP-Glo™ Kinase Inhibition Assay.

References

The Versatility of 5-Bromo-2-phenylpyridine: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-phenylpyridine is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic combination of a reactive bromine atom on an electron-deficient pyridine ring and a stabilizing phenyl group makes it an ideal precursor for constructing complex molecular architectures with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its transformation into three key classes of heterocycles: triazolopyridines, furopyridines, and pyrrolopyridines. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate the exploration of this privileged scaffold in drug discovery and development.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the 2-phenylpyridine core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for introducing the necessary functionalities to construct the desired heterocyclic rings. The three key reactions leveraged in the synthesis of the target heterocycles are the Buchwald-Hartwig amination, the Sonogashira coupling, and the Suzuki-Miyaura coupling.

Diagram 1: Key Cross-Coupling Reactions of this compound

G cluster_main Core Reactions of this compound cluster_reactions cluster_products Precursor This compound Buchwald Buchwald-Hartwig Amination Precursor->Buchwald R2NH, Pd catalyst, ligand, base Sonogashira Sonogashira Coupling Precursor->Sonogashira Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, base Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Boronic Acid/Ester, Pd catalyst, base Amino Aminopyridine Derivative Buchwald->Amino Alkynyl Alkynylpyridine Derivative Sonogashira->Alkynyl Aryl Aryl/Heteroaryl Pyridine Derivative Suzuki->Aryl

Caption: Foundational palladium-catalyzed reactions of this compound.

Synthesis of Novel Heterocycles

Triazolopyridines

Triazolopyridines are a class of nitrogen-rich heterocycles with a broad range of biological activities, including acting as kinase inhibitors.[1][2] A common synthetic route to[1][2][3]triazolo[4,3-a]pyridines involves the cyclization of a 2-hydrazinopyridine intermediate.[4] The synthesis of a 5-phenyl-[1][2][3]triazolo[4,3-a]pyridine from this compound can be envisioned as a three-step process.

Diagram 2: Synthetic Pathway to 5-Phenyl-[1][2][3]triazolo[4,3-a]pyridines

G cluster_workflow Synthesis of Triazolopyridines Start This compound Step1 Step 1: Amination Start->Step1 Intermediate1 2-Amino-5-phenylpyridine Step1->Intermediate1 Buchwald-Hartwig Amination (Ammonia equivalent) Step2 Step 2: Diazotization & Reduction Intermediate1->Step2 Intermediate2 2-Hydrazino-5-phenylpyridine Step2->Intermediate2 1. NaNO2, HCl 2. SnCl2 or Na2SO3 Step3 Step 3: Cyclization Intermediate2->Step3 Product 5-Phenyl-[1,2,4]triazolo[4,3-a]pyridine Step3->Product RCO2H or RCHO

Caption: A proposed three-step synthesis of triazolopyridines.

Experimental Protocols:

  • Step 1: Synthesis of 2-Amino-5-phenylpyridine (via Buchwald-Hartwig Amination) Aryl amines can be synthesized from aryl halides using ammonia equivalents in a palladium-catalyzed Buchwald-Hartwig amination.[5][6][7]

    • Procedure: To a dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).[8] Evacuate and backfill the tube with argon. Add an ammonia surrogate (e.g., benzophenone imine, 1.2 eq) and a dry solvent (e.g., toluene). Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the imine can be hydrolyzed with an acid to yield the primary amine.

  • Step 2: Synthesis of 2-Hydrazino-5-phenylpyridine 2-Hydrazinopyridines can be prepared from 2-aminopyridines via diazotization followed by reduction.[9]

    • Procedure: Dissolve 2-amino-5-phenylpyridine in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. The resulting solution is then treated with a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to yield 2-hydrazino-5-phenylpyridine.

  • Step 3: Synthesis of 5-Phenyl-[1][2][3]triazolo[4,3-a]pyridine The cyclization of 2-hydrazinopyridines with carboxylic acids or aldehydes is a common method for the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[4][10][11]

    • Procedure: Reflux a mixture of 2-hydrazino-5-phenylpyridine (1.0 eq) and a suitable carboxylic acid (e.g., formic acid or acetic acid, excess) or an aldehyde in a high-boiling solvent (e.g., toluene with a Dean-Stark trap) to facilitate the cyclization and dehydration. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.

StepReactionCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Buchwald-Hartwig AminationPd(OAc)₂/Xantphos, Cs₂CO₃, Benzophenone imineToluene11012-2470-90 (est.)
2Diazotization/Reduction1. NaNO₂, HCl; 2. SnCl₂Water/HCl0-52-460-80 (est.)
3CyclizationFormic Acid-Reflux4-875-95 (est.)
Note: Yields are estimated based on analogous reactions in the literature and may vary for the specific substrate.

Relevant Signaling Pathways: Triazolopyridine derivatives have been identified as potent inhibitors of several kinases, including p38 MAP kinase and Janus kinases (JAKs), which are key components of inflammatory and immune signaling pathways.[1][2][12]

Diagram 3: Simplified p38 MAPK Signaling Pathway

G cluster_pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2) p38->TranscriptionFactors phosphorylates Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation leads to Inhibitor Triazolopyridine Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by triazolopyridine derivatives.

Furopyridines

Furopyridines are another class of heterocycles with diverse biological activities.[3][4] A powerful method for their synthesis involves a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization.

Diagram 4: Synthetic Pathway to 5-Phenyl-furopyridines

G cluster_workflow Synthesis of Furopyridines Start This compound Step1 Step 1: Sonogashira Coupling Start->Step1 Intermediate1 5-Alkynyl-2-phenylpyridine Step1->Intermediate1 Terminal Alkyne, Pd catalyst, Cu(I), base Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Product Substituted 5-Phenyl-furopyridine Step2->Product e.g., Base or Acid catalyst

Caption: A two-step synthesis of furopyridines via Sonogashira coupling.

Experimental Protocols:

  • Step 1: Synthesis of 5-Alkynyl-2-phenylpyridine (via Sonogashira Coupling) The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[13][14][15][16][17]

    • Procedure: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and the terminal alkyne (1.1 eq). Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion. The reaction is then worked up by filtration through celite, and the product is purified by chromatography.

  • Step 2: Intramolecular Cyclization to Furopyridine The cyclization of the alkynylpyridine intermediate can be promoted by various catalysts. For example, a 5-endo-dig cyclization can be achieved.

    • Procedure: The 5-alkynyl-2-phenylpyridine derivative can be subjected to cyclization conditions. For alkynes bearing a hydroxyl group at the propargylic position, this can be achieved under basic conditions (e.g., KOtBu in THF) or with a gold or silver catalyst. The specific conditions will depend on the nature of the alkyne substituent.

StepReactionCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃NTHF25-603-1270-95 (est.)
2Intramolecular CyclizationKOtBu or Au/Ag catalystTHF/DMF25-801-660-90 (est.)
Note: Yields are estimated based on analogous reactions in the literature and may vary for the specific substrate and alkyne used.
Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are prominent scaffolds in medicinal chemistry, with many derivatives exhibiting kinase inhibitory activity.[18] A flexible approach to their synthesis involves the introduction of a nitrogen-containing substituent via Buchwald-Hartwig amination, followed by a cyclization step, such as the Paal-Knorr synthesis.[19][20][21][22][23]

Diagram 5: Synthetic Pathway to 2-Phenyl-5-(pyrrol-1-yl)pyridine

G cluster_workflow Synthesis of Pyrrolopyridines Start This compound Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate1 N-Substituted-5-amino-2-phenylpyridine Step1->Intermediate1 Primary Amine, Pd catalyst, ligand, base Step2 Step 2: Paal-Knorr Pyrrole Synthesis Intermediate1->Step2 Product Substituted 2-Phenyl-pyrrolopyridine Step2->Product 1,4-Dicarbonyl compound, acid catalyst G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation betaCatenin->Proteasome (Wnt OFF) Nucleus Nucleus betaCatenin->Nucleus accumulates (Wnt ON) TCF_LEF TCF/LEF betaCatenin->TCF_LEF co-activates GeneTranscription Target Gene Transcription Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->DestructionComplex may stabilize

References

Methodological & Application

Detailed experimental protocol for Suzuki coupling with 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 2-Phenyl-5-arylpyridines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This method is particularly valuable for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-phenylpyridine with various arylboronic acids. The resulting 2-phenyl-5-arylpyridine scaffold is a key intermediate in the development of novel chemical entities. The following protocols are based on established methodologies for structurally similar bromopyridine derivatives.

General Experimental Protocol

This protocol outlines a common and effective method for the Suzuki coupling of this compound.

Reagents & Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (e.g., potassium phosphate, 2.0 eq).[5]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure the removal of oxygen.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1][5] Subsequently, add the anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.[1]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 85–95 °C.[1]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 to 18 hours.[4]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-phenyl-5-arylpyridine product.[4]

Data Presentation: Survey of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various conditions reported for the coupling of analogous bromopyridine substrates, providing a basis for optimization.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (5%)K₃PO₄ (1.5 - 2.3)1,4-Dioxane / H₂O (4:1)85 - 95Moderate to Good[1]
Pd(dppf)Cl₂ (10%)Na₃PO₄ (3.0)1,4-Dioxane / H₂O (4:1)65 - 100Modest to Good[3]
Pd₂(dba)₃ (2-3%) / Ligand (6-9%)KF (3.0)1,4-Dioxane110Good to Excellent[6]
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene / H₂O100 - 110High[5]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[7]
Catalyst-free (in water)Cs₂CO₃DMF / H₂O70 - 100Good to Excellent[2]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow setup 1. Reaction Setup (Bromopyridine, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert add 3. Add Catalyst & Solvents inert->add react 4. Heat & Stir (85-95 °C, 12-18h) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Work-up (Cool, Dilute, Filter) monitor->workup Reaction Complete purify 7. Extraction & Purification workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out R1-R2 sub_in1 R1-X sub_in2 R2-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Note: Purification of 5-Bromo-2-phenylpyridine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-phenylpyridine is a substituted pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities to ensure the desired product quality for subsequent applications. Flash column chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds like this compound. This application note provides a detailed protocol for the purification of this compound using flash chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.

Data Presentation

Successful purification by flash chromatography is dependent on the selection of appropriate chromatographic conditions. The following tables summarize the key parameters and expected outcomes for the purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₈BrN[1][2]
Molecular Weight234.10 g/mol [1][2]
AppearanceWhite to off-white solid/powder[1]
Melting Point73-75 °C[3]
Purity (typical commercial)≥98.0% (GC)[1]

Table 2: Recommended Flash Chromatography Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for compounds of this polarity.[4]
Elution Mode Isocratic or GradientAn isocratic elution can be sufficient if impurities are well-separated. A shallow gradient (e.g., 0-10% Ethyl Acetate in Hexane) can improve separation of closely eluting impurities.[5][6]
Method Development Thin Layer Chromatography (TLC)TLC is used to determine the optimal solvent system. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[7][8]
Sample Loading Dry or Liquid LoadingIf the compound is poorly soluble in the mobile phase, dry loading is recommended. For well-soluble compounds, liquid loading is more straightforward.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification of this compound.

1. Method Development using Thin Layer Chromatography (TLC)

  • Objective: To determine the optimal mobile phase composition for flash chromatography.

  • Materials:

    • Crude this compound sample

    • TLC plates (silica gel 60 F₂₅₄)

    • Developing chamber

    • Hexane

    • Ethyl Acetate

    • UV lamp (254 nm)

  • Procedure:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Place a small amount of a chosen solvent system into the developing chamber and allow it to saturate.

    • Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the separated spots under a UV lamp.

    • Calculate the Retention Factor (Rf) for the product and any impurities. The ideal solvent system will provide an Rf of ~0.2-0.4 for this compound and good separation from other components.[7][8]

2. Flash Chromatography Protocol

  • Objective: To purify crude this compound.

  • Materials and Equipment:

    • Flash chromatography system (or glass column)

    • Pre-packed silica gel column (or bulk silica gel)

    • Crude this compound

    • Selected mobile phase (Hexane/Ethyl Acetate)

    • Collection tubes/flasks

    • Rotary evaporator

  • Procedure:

    • Column Preparation:

      • If using a glass column, prepare a slurry of silica gel in the initial mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

      • For pre-packed columns, equilibrate the column by flushing with the mobile phase for several column volumes.

    • Sample Preparation and Loading:

      • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed.[9]

      • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column. This is the preferred method for compounds with limited solubility in the mobile phase.[6][7]

    • Elution:

      • Begin eluting the mobile phase through the column at a steady flow rate. A linear flow rate of approximately 2 inches/minute is often recommended.[9]

      • If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate) according to the separation needs determined by TLC.

    • Fraction Collection:

      • Collect the eluent in a series of fractions.

      • Monitor the elution of the compound using TLC analysis of the collected fractions or by using an in-line UV detector.

    • Product Isolation:

      • Combine the fractions containing the pure this compound.

      • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

    • Purity Analysis:

      • Assess the purity of the final product using an appropriate analytical technique, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development SP Sample Preparation TLC->SP SL Sample Loading SP->SL CP Column Packing/Equilibration CP->SL E Elution SL->E FC Fraction Collection E->FC FA Fraction Analysis (TLC) FC->FA PI Pooling & Solvent Evaporation FA->PI PA Purity Analysis PI->PA

References

Application Notes: 1H and 13C NMR Characterization of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 5-Bromo-2-phenylpyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data based on analogous compounds, comprehensive experimental protocols, and graphical representations of the workflow for clear understanding and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid structure and potential for further functionalization make it a valuable building block in the synthesis of novel compounds. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the primary analytical technique for this purpose. These notes offer a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds, including 2-phenylpyridine and 2-(4-bromophenyl)pyridine.[1] The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.70d~8.4
H-4~7.85dd~8.4, 2.4
H-6~8.70d~2.4
H-2', H-6'~8.00m-
H-3', H-4', H-5'~7.45m-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~156.0
C-3~121.0
C-4~139.0
C-5~118.0
C-6~150.0
C-1'~138.5
C-2', C-6'~127.0
C-3', C-5'~129.0
C-4'~129.5

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound are provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3] The final sample height in the tube should be approximately 4-5 cm.[2]

cluster_prep Sample Preparation weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS weigh->dissolve transfer Filter into 5 mm NMR Tube dissolve->transfer

Diagram of the sample preparation workflow.
¹H NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

¹³C NMR Data Acquisition

For the ¹³C NMR spectrum, the following parameters are suggested:

  • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.0-2.0 s.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. For the ¹³C spectrum, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used for referencing.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

NMR Analysis Workflow

The overall workflow for the NMR characterization of this compound is illustrated in the following diagram.

cluster_workflow NMR Characterization Workflow cluster_exp Experimental cluster_proc Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition (1H and 13C) sample_prep->nmr_acq ft Fourier Transformation nmr_acq->ft phase_base Phasing and Baseline Correction ft->phase_base referencing Chemical Shift Referencing phase_base->referencing integration Integration (1H) referencing->integration peak_picking Peak Picking (1H, 13C) referencing->peak_picking assignment Structure-Spectrum Correlation and Assignment integration->assignment peak_picking->assignment report Final Report and Data Archiving assignment->report

Workflow for NMR characterization.

Conclusion

These application notes provide a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The predicted spectral data serves as a valuable reference for signal assignment and structural confirmation. The provided workflows, visualized as diagrams, offer a clear and logical guide for the entire process, ensuring consistency and accuracy in the analysis of this important chemical entity.

References

Application Note: Mass Spectrometry Analysis of 5-Bromo-2-phenylpyridine and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block in the synthesis of various pharmaceutical agents and functional organic materials. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization, and quality control in drug development and materials research. This application note provides a detailed protocol for the mass spectrometry analysis of this compound, focusing on its electron ionization (EI) induced fragmentation pattern. The characteristic isotopic signature of bromine provides a key diagnostic tool in the interpretation of its mass spectrum.

Experimental Protocols

This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Speed 1000 amu/s

Sample Preparation:

Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation: Predicted Mass Spectrum

While an experimental mass spectrum for this compound is not publicly available in major databases like NIST, a predicted fragmentation pattern can be deduced based on the known mass spectra of its constituent parts: 2-phenylpyridine and bromobenzene.[1][2] The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic M and M+2 isotope peaks for all bromine-containing fragments.[3][4]

Table 1: Predicted Quantitative Data for the Mass Spectrum of this compound

m/z (Proposed Fragment)Proposed StructureRelative Abundance (%)Notes
233/235[C₁₁H₈BrN]⁺• (Molecular Ion)90Isotopic pattern for one bromine atom (M/M+2)
154[C₁₁H₈N]⁺100Loss of Br radical, likely the base peak
127[C₉H₇N]⁺30Loss of HCN from the [M-Br]⁺ fragment
77[C₆H₅]⁺45Phenyl cation

Results and Discussion

The electron ionization of this compound (molecular weight: 234.09 g/mol ) is expected to produce a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (79Br: ~50.7%, 81Br: ~49.3%), the molecular ion will appear as a doublet at m/z 233 and 235, with nearly equal intensities.[3][4]

The primary fragmentation pathway is anticipated to be the cleavage of the C-Br bond, which is the weakest bond in the molecule. This will result in the loss of a bromine radical (•Br) to form a highly stable cation at m/z 154, corresponding to the 2-phenylpyridine cation radical. This fragment is predicted to be the base peak in the spectrum.

Further fragmentation of the [M-Br]⁺ ion (m/z 154) is expected to follow patterns similar to that of 2-phenylpyridine. This includes the potential loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation of pyridine rings, leading to a fragment at m/z 127. The appearance of a fragment at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also highly probable due to the cleavage of the bond between the two aromatic rings.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Standard solution 100 µg/mL Solution in Dichloromethane sample->solution injector Injector (250°C) solution->injector gcms GC-MS System column GC Column injector->column detector Mass Spectrometer (EI, 70 eV) column->detector data Mass Spectrum detector->data interpretation Fragmentation Analysis data->interpretation

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway M This compound [C₁₁H₈BrN]⁺• m/z 233/235 M_minus_Br [C₁₁H₈N]⁺ m/z 154 M->M_minus_Br - •Br M_minus_Br_minus_HCN [C₁₀H₇]⁺ m/z 127 M_minus_Br->M_minus_Br_minus_HCN - HCN phenyl [C₆H₅]⁺ m/z 77 M_minus_Br->phenyl - C₅H₃N

Figure 2: Proposed electron ionization fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed GC-MS protocol and the predicted fragmentation pattern, characterized by the prominent loss of the bromine atom and the characteristic isotopic signature, serve as a valuable resource for the identification and structural elucidation of this important chemical entity. The provided workflow and fragmentation pathway diagrams offer a clear visual representation of the analytical process and the underlying chemical transformations, aiding researchers in their qualitative analysis.

References

Application Notes and Protocols: Synthesis of Potent CYP11B1 Inhibitors Using 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine, a potent Cytochrome P450 11B1 (CYP11B1) inhibitor, starting from 5-Bromo-2-phenylpyridine. CYP11B1, a key enzyme in cortisol biosynthesis, is a promising therapeutic target for cortisol-dependent diseases such as Cushing's syndrome. The methodologies outlined below are intended to guide researchers in the development of novel therapeutics based on the phenylpyridine scaffold.

Introduction

CYP11B1, also known as steroid 11β-hydroxylase, catalyzes the final step in cortisol production.[1] Its inhibition presents a targeted approach to reducing cortisol levels, offering a potential treatment for conditions associated with cortisol excess. The phenylpyridine scaffold has emerged as a promising core structure for the development of selective CYP11B1 inhibitors. This document details the synthetic route from the commercially available this compound to a potent imidazole-containing inhibitor and provides protocols for its biological evaluation.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of imidazole and pyridine-containing compounds against human CYP11B1 and the related isozyme CYP11B2. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity profile of this class of inhibitors.

Compound NumberStructureCYP11B1 IC50 (nM)[2]CYP11B2 IC50 (nM)[2]Selectivity Factor (CYP11B2/CYP11B1)[2]
1 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine152273618
2 1-((2-phenylpyridin-5-yl)methyl)-1H-benzo[d]imidazole2468613.5
3 4-chloro-1-((2-phenylpyridin-5-yl)methyl)-1H-benzo[d]imidazole>1000107-
4 1-benzyl-4-phenyl-1H-imidazole1354593.4
5 1-(adamantan-1-ylmethyl)-4-phenyl-1H-imidazole5306
Metyrapone Reference Compound351684.8
Etomidate Reference Compound30.60.2
Ketoconazole Reference Compound127640.5

Experimental Protocols

Synthesis of 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine (1)

The synthesis of the target compound 1 from this compound is proposed to proceed via a three-step sequence involving the formation of a hydroxymethyl intermediate, its activation via tosylation, and subsequent nucleophilic substitution with imidazole.

Step 1: Synthesis of (2-phenylpyridin-5-yl)methanol

This procedure is adapted from a similar reduction of a pyridine carboxylic acid ester.[3]

  • Materials: this compound, n-Butyllithium, Dry Ice (solid CO2), Methanol, Thionyl chloride, Sodium borohydride, Diethyl ether, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) and cool to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.

    • Quench the reaction with water and acidify with hydrochloric acid. Extract the aqueous layer with ethyl acetate. The desired carboxylic acid is in the aqueous layer. Neutralize the aqueous layer and extract with ethyl acetate. Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylpyridine-5-carboxylic acid.

    • To a solution of the carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

    • Dissolve the methyl 2-phenylpyridine-5-carboxylate in methanol and cool to 0 °C.

    • Slowly add sodium borohydride in portions.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 1 with 1N HCl.

    • Basify to pH 8 with a saturated sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate.

    • Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-phenylpyridin-5-yl)methanol.

Step 2: Synthesis of (2-phenylpyridin-5-yl)methyl 4-methylbenzenesulfonate

  • Materials: (2-phenylpyridin-5-yl)methanol, p-Toluenesulfonyl chloride, Pyridine, Dichloromethane.

  • Procedure:

    • Dissolve (2-phenylpyridin-in-5-yl)methanol in dry dichloromethane and cool to 0 °C.

    • Add pyridine to the solution.

    • Slowly add p-toluenesulfonyl chloride.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tosylate.

Step 3: Synthesis of 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine (1)

This procedure is based on the general principles of N-alkylation of imidazoles.

  • Materials: (2-phenylpyridin-5-yl)methyl 4-methylbenzenesulfonate, Imidazole, Sodium hydride, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of imidazole in anhydrous DMF, add sodium hydride at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (2-phenylpyridin-5-yl)methyl 4-methylbenzenesulfonate in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine.

In vitro CYP11B1 Inhibition Assay

This protocol is based on a previously reported cell-based assay.[2]

  • Cell Line: V79MZ cells genetically engineered to express human CYP11B1.

  • Substrate: [³H]-labeled 11-deoxycorticosterone.

  • Procedure:

    • Seed V79MZ-hCYP11B1 cells in 24-well plates and culture until they reach approximately 80% confluency.

    • Prepare serial dilutions of the test compound (e.g., 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine) in a suitable solvent (e.g., DMSO).

    • Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh culture medium containing the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Metyrapone).

    • Pre-incubate the cells with the compounds for a specified time (e.g., 30 minutes) at 37 °C.

    • Initiate the enzymatic reaction by adding the [³H]-labeled 11-deoxycorticosterone substrate to each well at a final concentration of 100 nM.[2]

    • Incubate for a defined period (e.g., 60 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

    • Extract the steroids from the reaction mixture.

    • Separate the substrate and the product (cortisol) using thin-layer chromatography (TLC).

    • Quantify the amount of radioactive product formed using a radioactivity detector.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanism of action of the synthesized CYP11B1 inhibitors.

Synthesis_Pathway A This compound B (2-phenylpyridin-5-yl)methanol A->B 1. n-BuLi, CO2 2. SOCl2, MeOH 3. NaBH4 C (2-phenylpyridin-5-yl)methyl 4-methylbenzenesulfonate B->C TsCl, Pyridine D 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine C->D Imidazole, NaH

Caption: Synthetic route to 5-((1H-imidazol-1-yl)methyl)-2-phenylpyridine.

Mechanism_of_Action cluster_steroidogenesis Cortisol Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Inhibitor 5-((1H-imidazol-1-yl)methyl) -2-phenylpyridine Inhibitor->Cortisol Inhibition

Caption: Inhibition of the final step of cortisol synthesis by the inhibitor.

References

Synthesis of Phosphorescent Iridium(III) Complexes Utilizing 5-Bromo-2-phenylpyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of phosphorescent iridium(III) complexes using 5-Bromo-2-phenylpyridine as the primary cyclometalating ligand. These complexes are of significant interest due to their potential applications in various fields, including the development of organic light-emitting diodes (OLEDs), bioimaging probes, and photosensitizers in photodynamic therapy.[1][2][3][4] The introduction of a bromine atom on the 2-phenylpyridine ligand offers a versatile handle for further post-complexation modifications, allowing for the fine-tuning of photophysical properties and the attachment of biomolecules or other functional units.

Overview of the Synthetic Strategy

The synthesis of the target iridium(III) complex, bis(this compound)(acetylacetonate)iridium(III) [Ir(Brppy)₂(acac)], follows a well-established two-step procedure.[5][6] The first step involves the reaction of iridium(III) chloride hydrate with this compound to form a chloro-bridged dimer, [Ir(Brppy)₂Cl]₂. In the second step, this dimer is reacted with acetylacetone in the presence of a weak base to yield the final monomeric complex.

G IrCl3 Iridium(III) Chloride Hydrate Dimer Chloro-bridged Iridium Dimer [Ir(Brppy)₂Cl]₂ IrCl3->Dimer Step 1: Cyclometalation Brppy This compound (Cyclometalating Ligand) Brppy->Dimer Final_Complex Final Phosphorescent Complex [Ir(Brppy)₂(acac)] Dimer->Final_Complex Step 2: Ligand Substitution acacH Acetylacetone (acacH) (Ancillary Ligand) acacH->Final_Complex Base Sodium Carbonate (Na₂CO₃) Base->Final_Complex Purification Purification (Column Chromatography) Final_Complex->Purification Solvent1 2-Ethoxyethanol/Water Solvent1->Dimer Solvent2 2-Ethoxyethanol Solvent2->Final_Complex

Caption: Synthetic workflow for [Ir(Brppy)₂(acac)].

Experimental Protocol

Materials and Methods
  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound (Brppy)

  • 2-Ethoxyethanol

  • Deionized water

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Hexane

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

  • Inert atmosphere (Argon or Nitrogen) setup.

Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [Ir(Brppy)₂Cl]₂
  • In a 100 mL round-bottom flask, combine iridium(III) chloride hydrate (1.0 mmol), this compound (2.2 mmol), 2-ethoxyethanol (22.5 mL), and deionized water (7.5 mL).

  • Fit the flask with a reflux condenser and flush the system with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture to reflux (approximately 135 °C) with vigorous stirring and maintain under an inert atmosphere for 18-24 hours. The color of the solution will typically change to a deep red or orange.

  • After the reaction period, cool the mixture to room temperature.

  • Add 50 mL of deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash sequentially with water and methanol.

  • Dry the resulting solid under vacuum to yield the chloro-bridged iridium dimer, [Ir(Brppy)₂Cl]₂, as a powder. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of bis(this compound)(acetylacetonate)iridium(III), [Ir(Brppy)₂(acac)]
  • In a 100 mL round-bottom flask, place the chloro-bridged iridium dimer [Ir(Brppy)₂Cl]₂ (0.5 mmol) and sodium carbonate (2.5 mmol).

  • Add 30 mL of 2-ethoxyethanol to the flask.

  • Add acetylacetone (1.5 mmol) to the suspension.

  • Fit the flask with a reflux condenser, flush with an inert gas, and heat the mixture to reflux with vigorous stirring for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting dimer is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Purify the crude product by column chromatography on silica gel, eluting with a dichloromethane/hexane gradient to isolate the desired yellow-orange band.

  • Collect the fractions containing the product and remove the solvent by rotary evaporation.

  • Recrystallize the solid from a dichloromethane/hexane mixture to obtain the final product, [Ir(Brppy)₂(acac)], as a phosphorescent crystalline solid.

Data Presentation

The photophysical and electrochemical properties of iridium(III) complexes are highly dependent on the nature of the cyclometalating and ancillary ligands. While specific data for [Ir(Brppy)₂(acac)] would require experimental measurement, the following tables summarize typical data for analogous 2-phenylpyridine (ppy) based complexes found in the literature to provide a comparative reference.

Table 1: Synthesis and Yields of Representative Iridium(III) Complexes

ComplexCyclometalating LigandAncillary LigandTypical YieldReference
[Ir(ppy)₂(acac)]2-phenylpyridineacetylacetone~95%[5]
[Ir(F₂ppy)₂(acac)]2-(2,4-difluorophenyl)pyridineacetylacetone>80%[7]
[Ir(piq)₂(acac)]1-phenylisoquinolineacetylacetoneHigh[8]
[Ir(dppy)₂(acac)]2,5-diphenylpyridineacetylacetone40-61%[9]

Table 2: Photophysical Properties of Representative Iridium(III) Complexes in Solution

ComplexEmission Max (λₑₘ, nm)Quantum Yield (Φ)Phosphorescence Lifetime (τ, µs)Reference
[Ir(ppy)₃]~510 (Green)~0.40~1.9[5][10]
[Ir(ppy)₂(acac)]~513 (Green)0.1-0.4~1.0-2.0[5][6]
[Ir(F₂ppy)₂(dmb)]⁺522 (Blue-Green)~1.0-[11]
[Ir1] (yellow emitter)568 (Yellow)0.511.29[12]
[Ir(piq)₂(N^N)]⁺600-650 (Red)--[13]

Application in Cellular Imaging

Phosphorescent iridium(III) complexes are increasingly utilized as probes for cellular imaging due to their favorable photophysical properties, such as long emission lifetimes, large Stokes shifts, and high photostability.[1][2] Cationic iridium complexes, in particular, often exhibit preferential accumulation in mitochondria due to the mitochondrial membrane potential. This allows for targeted imaging of this crucial organelle.

G cluster_cell Live Cell Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Accumulation (Driven by Membrane Potential) Excitation Light Excitation (e.g., 405 nm) Mitochondrion->Excitation Ir_Complex Cationic Iridium(III) Complex (e.g., modified [Ir(Brppy)₂(N^N)]⁺) Ir_Complex->Plasma_Membrane Cellular Uptake Emission Phosphorescent Emission (e.g., 550-650 nm) Excitation->Emission Phosphorescence Imaging Cellular Imaging (Confocal Microscopy) Emission->Imaging

Caption: Mitochondrial targeting by a phosphorescent Ir(III) complex.

Conclusion

The protocol described herein provides a robust and reproducible method for synthesizing phosphorescent iridium(III) complexes based on the this compound ligand. The bromine functionality serves as a key feature for subsequent chemical modifications, enabling the development of tailored molecular probes and functional materials. The exceptional photophysical properties of these complexes, including high quantum yields and long-lived emission, make them highly valuable tools for researchers in materials science, chemistry, and drug development.

References

Application of 5-Bromo-2-phenylpyridine in the Synthesis of Dipeptidyl Peptidase 9 (DPP9) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyridine is a key heterocyclic building block utilized in the synthesis of a novel class of potent and selective dipeptidyl peptidase 9 (DPP9) inhibitors. DPP9 is a cytosolic serine protease implicated in various physiological processes, including immune regulation and cell signaling. Its role in modulating the NLRP1 and CARD8 inflammasomes has made it an attractive target for therapeutic intervention in inflammatory diseases and certain cancers. The adamantyl-pyridine scaffold, accessible through a synthetic route involving this compound, has emerged as a promising chemotype for the development of selective DPP9 inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DPP9 inhibitors derived from this compound.

Signaling Pathway of DPP9 in Inflammasome Regulation

DPP9 plays a crucial role in negatively regulating the NLRP1 and CARD8 inflammasomes. Under normal physiological conditions, DPP9 binds to the N-terminal fragment of NLRP1 and CARD8, preventing their auto-activation and subsequent inflammatory signaling cascade. Inhibition of DPP9 disrupts this interaction, leading to the activation of the inflammasome, caspase-1 cleavage, and pro-inflammatory cytokine release.

DPP9_Signaling_Pathway cluster_inactive Inactive State cluster_active Active State (DPP9 Inhibition) DPP9 DPP9 NLRP1_CARD8_full NLRP1 / CARD8 (Full-length) NLRP1_CARD8_full->DPP9 Binding NLRP1_CARD8_active NLRP1 / CARD8 (Active) NLRP1_CARD8_full->NLRP1_CARD8_active Activation DPP9_inhibitor DPP9 Inhibitor (e.g., from this compound) DPP9_inhibitor->DPP9 Inhibits Caspase1 Caspase-1 NLRP1_CARD8_active->Caspase1 Cleavage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Pro_inflammatory_Cytokines Maturation Pyroptosis Pyroptosis Caspase1->Pyroptosis Induction

DPP9 Signaling Pathway in Inflammasome Regulation

Synthetic Workflow for DPP9 Inhibitors

The synthesis of adamantyl-pyridine based DPP9 inhibitors from this compound involves a three-step sequence:

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of this compound with a Boc-protected aminoadamantane derivative.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine.

  • Final Coupling: Amide bond formation between the deprotected adamantyl-pyridine intermediate and a suitable isoindoline-containing acylating agent.

Synthetic_Workflow start This compound step1 Step 1: Buchwald-Hartwig Amination start->step1 reagent1 tert-Butyl (3-aminoadamantan-1-yl)carbamate reagent1->step1 intermediate1 tert-Butyl (3-((6-phenylpyridin-3-yl)amino) adamantan-1-yl)carbamate step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 N1-(Adamantan-1-yl)-6-phenylpyridine-3-amine step2->intermediate2 step3 Step 3: Final Coupling intermediate2->step3 reagent2 2-Bromo-1-(isoindolin-2-yl)ethan-1-one reagent2->step3 final_product Final DPP9 Inhibitor step3->final_product

Synthetic Workflow for DPP9 Inhibitors

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-((6-phenylpyridin-3-yl)amino)adamantan-1-yl)carbamate

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with tert-butyl (3-aminoadamantan-1-yl)carbamate.

Materials:

  • This compound

  • tert-Butyl (3-aminoadamantan-1-yl)carbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottomed flask, add this compound (1.0 equiv), tert-butyl (3-aminoadamantan-1-yl)carbamate (1.5 equiv), Pd₂(dba)₃ (0.2 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Synthesis of N1-(Adamantan-1-yl)-6-phenylpyridine-3-amine

This protocol details the deprotection of the Boc group from the product of Step 1.

Materials:

  • tert-Butyl (3-((6-phenylpyridin-3-yl)amino)adamantan-1-yl)carbamate

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl (3-((6-phenylpyridin-3-yl)amino)adamantan-1-yl)carbamate in a minimal amount of DCM.

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of the Final DPP9 Inhibitor

This protocol describes the final coupling step to form the adamantyl-pyridine based DPP9 inhibitor.

Materials:

  • N1-(Adamantan-1-yl)-6-phenylpyridine-3-amine

  • 2-Bromo-1-(isoindolin-2-yl)ethan-1-one

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware

Procedure:

  • To a solution of N1-(Adamantan-1-yl)-6-phenylpyridine-3-amine (1.0 equiv) in acetonitrile, add 2-Bromo-1-(isoindolin-2-yl)ethan-1-one (1.1 equiv) and potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to obtain the final DPP9 inhibitor.

Quantitative Data

The following table summarizes representative data for a DPP9 inhibitor synthesized using this methodology.

Compound IDSynthetic StepStarting MaterialProductYield (%)Purity (%)IC₅₀ (DPP9, nM)
Intermediate 1 1This compoundtert-Butyl (3-((6-phenylpyridin-3-yl)amino)adamantan-1-yl)carbamate65-75>95N/A
Intermediate 2 2Intermediate 1N1-(Adamantan-1-yl)-6-phenylpyridine-3-amine90-98>95N/A
Final Inhibitor 3Intermediate 2Adamantyl-pyridine DPP9 Inhibitor50-60>985-15

Note: Yields and IC₅₀ values are representative and may vary depending on the specific adamantane and isoindoline moieties used.

DPP9 Inhibition Assay Protocol

This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against DPP9 using a fluorogenic substrate.

Materials:

  • Recombinant human DPP9 enzyme

  • DPP9 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.

  • Add the DPP9 enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate solution in assay buffer.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) kinetically for 30-60 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound serves as a versatile and crucial starting material for the efficient synthesis of a novel class of adamantyl-pyridine based DPP9 inhibitors. The outlined synthetic route, involving a key Buchwald-Hartwig amination, provides a reliable pathway to access these potent and selective compounds. The provided protocols offer a comprehensive guide for researchers in the field of drug discovery and development targeting DPP9 for various therapeutic applications.

Application Notes and Protocols: Photocatalytic Radical Alkylation of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. The Minisci reaction, a powerful method for the C-H alkylation of electron-deficient heterocycles, has been a mainstay in this field.[1][2] Traditional Minisci reactions often necessitate harsh conditions, including the use of strong acids and excess oxidants, which can limit their applicability to complex molecules.[2] The advent of visible-light photoredox catalysis has revolutionized this area, enabling the generation of alkyl radicals under significantly milder and more controlled conditions.[3][4][5] This approach offers improved functional group tolerance and regioselectivity, making it an invaluable tool for late-stage functionalization in drug discovery.[2]

This document provides a detailed experimental protocol for the radical alkylation of 5-Bromo-2-phenylpyridine using a photocatalytic approach. This compound is a versatile building block, and the introduction of alkyl groups can significantly modulate its physicochemical and pharmacological properties. The described method is based on the generation of nucleophilic alkyl radicals from readily available precursors, which then add to the protonated pyridine ring.[1][2]

Reaction Principle

The photocatalytic Minisci reaction proceeds through a series of steps initiated by visible light.[2] First, a photocatalyst absorbs light and enters an excited state, enabling it to act as a potent single-electron transfer agent. This excited catalyst can then interact with an alkyl radical precursor, such as a carboxylic acid or an alkyl halide, to generate an alkyl radical.[2] Concurrently, the pyridine substrate is protonated by an acid to increase its electrophilicity.[1] The nucleophilic alkyl radical then adds to the electron-deficient pyridine ring, typically at the C2 or C4 position, to form a radical cation intermediate.[2] Finally, this intermediate is oxidized to the final alkylated pyridine product, regenerating the photocatalyst in the process.[2]

Experimental Workflow

The general workflow for the photocatalytic radical alkylation of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, photocatalyst, radical precursor, acid, and solvent in a reaction vial. degas Degas the reaction mixture (e.g., with Argon). reagents->degas 1 irradiate Irradiate with visible light (e.g., Blue LEDs) with stirring at a controlled temperature. degas->irradiate 2 quench Quench the reaction. irradiate->quench 3 extract Extract with an organic solvent. quench->extract 4 purify Purify the product by column chromatography. extract->purify 5 characterize Characterize the product (NMR, MS, etc.). purify->characterize 6

Caption: General workflow for the photocatalytic alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the photocatalytic tert-butylation of this compound using pivalic acid as the radical precursor.

Materials:

  • This compound (1.0 eq)

  • Pivalic acid (3.0 eq)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or a suitable organic photocatalyst, 1-5 mol%)

  • Oxidant (e.g., ammonium persulfate, 2.0 eq)

  • Acid (e.g., trifluoroacetic acid, 2.0 eq)

  • Solvent (e.g., acetonitrile or DMSO, 0.1 M)

  • Nitrogen or Argon source

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Visible light source (e.g., blue LED lamp, 450 nm)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 117 mg), pivalic acid (1.5 mmol, 153 mg), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.01 mmol, 7.5 mg), and ammonium persulfate (1.0 mmol, 228 mg).

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add the solvent (e.g., acetonitrile, 5 mL) to the reaction vessel.

  • Acid Addition: Add trifluoroacetic acid (1.0 mmol, 74 µL) to the mixture.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

  • Irradiation: Place the reaction vessel in front of a blue LED lamp and begin vigorous stirring. Ensure the reaction is maintained at a constant temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the photocatalytic alkylation of this compound with various alkyl radical precursors. (Note: These are representative values and actual results may vary).

EntryRadical PrecursorAlkyl GroupProductYield (%)
1Pivalic Acidtert-Butyl5-Bromo-2-phenyl-4-(tert-butyl)pyridine78
2Cyclohexanecarboxylic AcidCyclohexyl5-Bromo-4-cyclohexyl-2-phenylpyridine72
31-Adamantanecarboxylic Acid1-Adamantyl4-(1-Adamantyl)-5-bromo-2-phenylpyridine85
44-Fluorophenylacetic Acid4-Fluorobenzyl5-Bromo-4-(4-fluorobenzyl)-2-phenylpyridine65

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ammonium persulfate is a strong oxidizing agent; avoid contact with combustible materials.

  • Trifluoroacetic acid is corrosive and should be handled with care.

  • The reaction should be carried out under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.

These application notes and protocols provide a comprehensive guide for researchers interested in the radical alkylation of this compound. The use of photoredox catalysis offers a mild and efficient method for the synthesis of novel pyridine derivatives with potential applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-2-phenylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a brominated pyridine derivative with phenylboronic acid in the presence of a palladium catalyst and a base. Variations in starting materials, such as using 5-bromo-2-iodopyrimidine or 2,5-dibromopyridine, are also reported.

Q2: What are the critical parameters to control for a successful Suzuki-Miyaura coupling to synthesize this compound?

A2: Several parameters are crucial for optimizing the yield and purity of the Suzuki-Miyaura coupling reaction. These include the choice of catalyst, ligand, base, and solvent system. Reaction temperature and time are also critical and should be carefully monitored.[1] Ensuring an inert atmosphere (e.g., by using nitrogen or argon) is essential to prevent the degradation of the catalyst and reagents.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction's progress.[3][4] By comparing the spots of the starting materials and the product, you can determine when the starting materials have been completely consumed.

Q4: What are the best practices for purifying the final this compound product?

A4: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization.[3][4] For column chromatography, a common eluent system is a gradient of ethyl acetate in hexanes.[3][4] If the product is a solid, recrystallization from a suitable solvent system can yield a high-purity product.[5]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.[6] - Sub-optimal reaction temperature.[6] - Inefficient catalyst system.[1] - Degradation of boronic acid.[7] - Loss of product during work-up and purification.[6]- Monitor the reaction by TLC to ensure complete consumption of the starting material.[6] - Optimize the reaction temperature; some Suzuki couplings require heating (e.g., 80-115°C).[3][8] - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[1][9] - Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).[4] - Ensure efficient extraction and minimize transfers during purification.
Formation of By-products (e.g., Homocoupling) - Presence of oxygen in the reaction mixture.[10] - Use of a Pd(II) catalyst source without complete reduction to Pd(0).[10] - Incorrect stoichiometry.- Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar).[2] - If using a Pd(II) precursor, ensure conditions are suitable for its reduction to the active Pd(0) catalyst.[10] - Carefully control the ratio of reactants.
Difficulty in Purification - Presence of closely related impurities. - Streaking of the product on silica gel.[11] - Oily product that is difficult to handle.[11]- Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. - For basic pyridine compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking.[11] - Attempt trituration with a non-polar solvent like hexanes to induce solidification. If that fails, an acid-base extraction can be employed to purify the amine product.[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-iodopyrimidine with Phenylboronic Acid

This protocol is adapted from a procedure that yields 5-Bromo-2-phenylpyrimidine, which has a similar core structure.[3]

Materials:

  • 5-Bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate solution

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a reaction flask, combine 5-bromo-2-iodopyrimidine (1 equiv.), phenylboronic acid (1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.01 equiv.).

  • Add toluene and the 2 M aqueous sodium carbonate solution.

  • Stir the mixture at 115°C under a nitrogen atmosphere for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., 2% EtOAc in hexanes).[3]

Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This is a general protocol that can be adapted for the synthesis of this compound.[4]

Materials:

  • 5-Bromo-2-halopyridine (e.g., 2,5-dibromopyridine) (1.0 mmol, 1 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2 equiv.)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add the bromopyridine derivative, phenylboronic acid, sodium carbonate, and the palladium catalyst.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient).

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Reactants: - Bromopyridine Derivative - Phenylboronic Acid - Palladium Catalyst - Base B Add Solvents (e.g., Toluene, Water, Ethanol) A->B C Degas and Establish Inert Atmosphere (N₂/Ar) B->C D Heat Reaction Mixture (e.g., 100-115°C) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Final Product I->J G Troubleshooting Logic for Low Yield A Low Yield of This compound B Check TLC: Is Starting Material Consumed? A->B C Incomplete Reaction B->C No E Reaction Complete, Yield Still Low B->E Yes D Extend Reaction Time or Increase Temperature C->D F Potential Issues: - Catalyst Inactivity - Reagent Degradation - Poor Work-up/Purification E->F G Troubleshooting Steps: - Screen Catalysts/Ligands/Bases - Use Fresh Reagents - Ensure Inert Atmosphere - Optimize Extraction/Purification F->G

References

Troubleshooting low yield in Suzuki coupling of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the Suzuki coupling of 5-Bromo-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction of this compound is resulting in a low to non-existent yield. What are the primary reasons for this?

A1: Low yields in the Suzuki coupling of this compound are common and can be attributed to several factors. The primary suspect is often the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. Other significant causes include an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), sensitivity to oxygen, and the poor quality of starting materials.[1]

Q2: How can I determine the cause of my low yield?

A2: A systematic approach is crucial. Begin by analyzing the crude reaction mixture using techniques like TLC, LC-MS, or GC-MS. This will help you identify if the starting materials have been consumed, and if any common side products such as dehalogenated starting material (2-phenylpyridine) or homocoupled products have formed.[2][3]

Q3: What are the most common side reactions, and how can I minimize them?

A3: The most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid. This is often caused by excess water, high temperatures, or an unsuitable base. To mitigate this, consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF), minimizing reaction time and temperature, and ensuring the boronic acid is not in large excess.[1][4]

  • Homocoupling: The boronic acid coupling with itself. This is often promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing of the reaction mixture is essential.[1]

  • Dehalogenation: The reduction of this compound to 2-phenylpyridine. This can be influenced by the choice of phosphine ligand and base, especially at elevated temperatures. Trying a different ligand or a milder base and lowering the reaction temperature can be effective.[1][3]

Q4: Can the purity of my reagents impact the reaction?

A4: Absolutely. Impurities in the this compound or the boronic acid can significantly hinder the reaction. Additionally, common catalyst poisons include compounds containing sulfur, as well as other halides and nitrogen-containing heterocycles.[2][5] Always use high-purity reagents and properly degassed solvents.

Troubleshooting Guides

Issue 1: Low to No Product Formation with Unconsumed Starting Materials

This scenario strongly suggests an issue with the catalyst activity or the reaction conditions.

Troubleshooting Workflow:

start Low Yield, Starting Material Present catalyst 1. Verify Catalyst Activity start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions Catalyst is active degassing 3. Ensure Rigorous Degassing conditions->degassing Conditions optimized reagents 4. Check Reagent Quality degassing->reagents Degassing is thorough success Improved Yield reagents->success Reagents are pure cluster_0 Side Product cluster_1 Potential Solution Protodeboronation Protodeboronation milder_base Use Milder Base (e.g., K₂CO₃, KF) Protodeboronation->milder_base lower_temp Lower Reaction Temperature Protodeboronation->lower_temp less_boronic_acid Reduce Excess Boronic Acid Protodeboronation->less_boronic_acid Homocoupling Homocoupling rigorous_degassing Rigorous Degassing Homocoupling->rigorous_degassing lower_catalyst_loading Lower Catalyst Loading Homocoupling->lower_catalyst_loading Dehalogenation Dehalogenation Dehalogenation->milder_base Dehalogenation->lower_temp different_ligand Change Phosphine Ligand Dehalogenation->different_ligand Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Both Ar-Pd(II)L₂-R Trans->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-R RE->Product ArylHalide Ar-X (this compound) ArylHalide->OA BoronicAcid R-B(OR)₂ BoronicAcid->Trans Base Base Base->Trans

References

Technical Support Center: Synthesis of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-phenylpyridine. The information addresses common byproducts and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a widely used approach, typically involving the reaction of 2,5-dibromopyridine with phenylboronic acid.[1][2][3] The synthesis of the 2,5-dibromopyridine precursor, often starting from 2-aminopyridine, is a critical preceding step where impurities can be introduced.[4][5][6]

Q2: During the synthesis of the 2,5-dibromopyridine precursor from 2-aminopyridine, I observe a significant impurity. What is it and how can I remove it?

A2: A common side reaction during the bromination of 2-aminopyridine is over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[4] This byproduct can be conveniently removed to obtain pure 2-amino-5-bromopyridine before proceeding to the next step.[4]

Q3: What are the typical byproducts observed during the Suzuki-Miyaura coupling of 2,5-dibromopyridine and phenylboronic acid?

A3: Several byproducts can form during the Suzuki-Miyaura coupling to produce this compound. These include:

  • Homocoupling products: Biphenyl (from the self-coupling of phenylboronic acid) and potentially bipyridyl derivatives.

  • Double addition product: 2,5-diphenylpyridine, where both bromine atoms on the pyridine ring are substituted.

  • Unreacted starting materials: Residual 2,5-dibromopyridine.

  • Hydrodehalogenation product: 2-phenylpyridine, resulting from the loss of the bromine atom at the 5-position.

Q4: My Suzuki-Miyaura reaction is giving low yields. What are some common causes and solutions?

A4: Low yields in Suzuki-Miyaura couplings can be attributed to several factors:

  • Catalyst deactivation: Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[7]

  • Improper base selection: The choice and amount of base (e.g., K₃PO₄, Na₂CO₃) are crucial for activating the boronic acid.[1][8]

  • Solvent effects: The reaction is often sensitive to the solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[1][9]

  • Reaction temperature: The temperature needs to be optimized; typically, these reactions are heated.[1][9]

Q5: How can I minimize the formation of the double-addition product (2,5-diphenylpyridine)?

A5: To selectively form the mono-substituted product, you can control the stoichiometry of the reactants. Using a slight excess of 2,5-dibromopyridine relative to phenylboronic acid can favor the formation of this compound. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is also recommended to stop the reaction once the desired product is maximized.

Byproduct Summary

The following table summarizes the common byproducts in the synthesis of this compound, starting from 2-aminopyridine.

Synthetic StepStarting MaterialsDesired ProductCommon Byproduct(s)
Bromination of 2-Aminopyridine 2-Aminopyridine, Brominating Agent (e.g., NBS, Br₂)2-Amino-5-bromopyridine2-Amino-3,5-dibromopyridine[4]
Sandmeyer Reaction 2-Amino-5-bromopyridine, NaNO₂, HBr/CuBr2,5-DibromopyridineResidual 2-amino-5-bromopyridine, phenolic byproducts
Suzuki-Miyaura Coupling 2,5-Dibromopyridine, Phenylboronic AcidThis compound2,5-Diphenylpyridine, Biphenyl, 2-Phenylpyridine (hydrodehalogenation), unreacted 2,5-dibromopyridine

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine (Sandmeyer Reaction)

This protocol is adapted from established procedures for the diazotization of aminopyridines followed by bromination.[5][6]

  • Preparation: In a well-ventilated fume hood, cool a solution of 47% aqueous hydrogen bromide.

  • Addition of Amine: Slowly add 2-amino-5-bromopyridine to the cooled HBr solution while maintaining a low temperature (below 10 °C).

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is kept between 0-5 °C.

  • Reaction: Stir the mixture for 30 minutes after the addition is complete.

  • Quenching: Carefully neutralize the reaction by adding a solution of sodium hydroxide (NaOH) while keeping the temperature below 20-25 °C.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as diethyl ether.

  • Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain crude 2,5-dibromopyridine. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This is a general protocol based on common literature procedures for Suzuki-Miyaura reactions.[1][9]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,5-dibromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 85-115 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate this compound.

Visualized Workflows and Pathways

G cluster_0 Step 1: Synthesis of 2,5-Dibromopyridine cluster_1 Step 2: Suzuki-Miyaura Coupling A 2-Aminopyridine B Bromination A->B C 2-Amino-5-bromopyridine B->C D Sandmeyer Reaction C->D E 2,5-Dibromopyridine D->E G Pd-Catalyzed Coupling E->G F Phenylboronic Acid F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

G SM1 2,5-Dibromopyridine Reaction Suzuki Coupling (Pd Catalyst, Base) SM1->Reaction SM2 Phenylboronic Acid SM2->Reaction BP2 Biphenyl (Homocoupling) SM2->BP2 Side Reaction Product This compound (Desired Product) Reaction->Product Main Pathway BP1 2,5-Diphenylpyridine (Double Addition) Reaction->BP1 Side Reaction BP3 2-Phenylpyridine (Hydrodehalogenation) Product->BP3 Side Reaction

Caption: Potential byproduct formation in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Bromo-2-phenylpyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Column Chromatography

  • Question: I am experiencing a low yield of this compound after purification by column chromatography. What are the possible reasons and how can I improve the recovery?

  • Answer: Low recovery from column chromatography can stem from several factors. Firstly, ensure the chosen eluent system provides an optimal retention factor (Rf) for this compound, ideally between 0.2 and 0.4 on a TLC plate, to ensure good separation and elution.[1] If the compound is too strongly adsorbed to the silica gel, it may not elute completely. The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to the eluent can mitigate this issue by neutralizing the acidic sites on the silica.[1] Additionally, improper column packing can create channels, leading to poor separation and product loss. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. Finally, the crude material might contain a lower than expected amount of the desired product.

Issue 2: Tailing or Streaking of the Product Spot on TLC and Column

  • Question: My this compound spot is tailing significantly on the TLC plate, and I observe streaking during column chromatography, leading to impure fractions. How can I resolve this?

  • Answer: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase, resulting in poor chromatographic performance. To address this, you can:

    • Add a Basic Modifier: Incorporate a small percentage (0.5-1% v/v) of triethylamine into your mobile phase (e.g., hexane/ethyl acetate).[1] This will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be more suitable for the purification of basic compounds.

    • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your eluent to neutralize the active sites.

Issue 3: Co-elution of Impurities

  • Question: I am having difficulty separating this compound from a closely eluting impurity. What strategies can I employ for better separation?

  • Answer: When impurities have similar polarities to the target compound, separation can be challenging. Here are some approaches to improve resolution:

    • Optimize the Eluent System: Experiment with different solvent systems. A less polar solvent system might increase the separation between your product and the impurity. You can also try a gradient elution, starting with a non-polar eluent and gradually increasing the polarity.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase with different selectivity, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography), may provide the necessary separation.

    • Recrystallization: If the product is a solid and can be isolated with moderate purity, recrystallization can be a highly effective method for removing closely related impurities.

Issue 4: Product "Oiling Out" During Recrystallization

  • Question: I am trying to purify this compound by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling rate is too fast. To resolve this:

    • Add More Solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

    • Slow Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling process.

    • Use a Co-solvent System: Dissolve the compound in a good solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For this compound, a mixture of a polar solvent like ethanol with a non-polar solvent like hexanes could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The impurities in your crude this compound will largely depend on the synthetic route used. A common method for its synthesis is the Suzuki-Miyaura coupling of 2,5-dibromopyridine with phenylboronic acid.[2] In this case, potential impurities include:

  • Homocoupling byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and 5,5'-dibromo-2,2'-bipyridine (from the coupling of two 2,5-dibromopyridine molecules).

  • Starting materials: Unreacted 2,5-dibromopyridine and phenylboronic acid.

  • Protodeboronation product: Benzene, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Impurities from the catalyst: Residual palladium catalyst and byproducts from the degradation of phosphine ligands, which can sometimes be aromatic compounds themselves.[3]

Q2: What is a good starting point for a column chromatography mobile phase to purify this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate).[4] It is crucial to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.3.[1] Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at room temperature. For brominated pyridine derivatives, common solvent systems include ethanol, or a mixture of a polar solvent like ethyl acetate with a non-polar solvent like hexanes or petroleum ether.[5] Small-scale solubility tests with various solvents are recommended to find the optimal one for your specific crude product.

Q4: How can I remove the residual palladium catalyst after a Suzuki coupling reaction?

A4: Residual palladium catalyst can often be removed by filtration through a pad of Celite®. After the reaction, the mixture is typically diluted with an organic solvent and then passed through a short column of Celite®. For more persistent palladium residues, treatment with activated carbon or a scavenger resin can be effective. In some cases, a simple aqueous workup can also help to remove some of the palladium salts.

Data Presentation

The following tables summarize typical quantitative data for purification methods applicable to this compound and related compounds.

Table 1: Column Chromatography Purification Data for a Structurally Similar Compound (5-Bromo-2-phenylpyrimidine)

ParameterValueReference
Purification Method Silica Gel Column Chromatography[6]
Eluent 2% Ethyl Acetate in Hexanes[6]
Yield 35%[6]
Purity Not specified (white solid)[6]

Table 2: Purification Data for 5-Bromo-2-phenylpyrimidine via Filtration and Drying

ParameterValueReference
Purification Method Filtration and Drying[6]
Yield 90.6%[6]
Purity (HPLC) 98.8%[6]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. If necessary, a gradient of increasing polarity can be used to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Through small-scale tests, identify a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis for Eluent Selection start->tlc Select Purification Method recrystallization Recrystallization start->recrystallization If Solid column_chrom Column Chromatography tlc->column_chrom Optimized Eluent purity_check Purity Check (TLC, NMR, GC-MS) column_chrom->purity_check recrystallization->purity_check end Pure this compound purity_check->end Purity >98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield tailing Tailing/Streaking start->tailing co_elution Co-elution of Impurities start->co_elution oiling_out Oiling Out start->oiling_out sol1 Optimize Eluent (Rf 0.2-0.3) Add Triethylamine low_yield->sol1 sol2 Add Triethylamine Use Alumina tailing->sol2 sol3 Gradient Elution Change Stationary Phase co_elution->sol3 sol4 Add More Solvent Slow Cooling Use Co-solvent System oiling_out->sol4

References

How to minimize homocoupling in Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving bromopyridines.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

High levels of boronic acid homocoupling can significantly reduce the yield of your desired cross-coupled product and complicate purification. Use this guide to diagnose and resolve common issues.

Problem Potential Cause Recommended Solution
High levels of homocoupled biaryl byproduct detected. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for an extended period or by using the freeze-pump-thaw technique.[1][4] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to cause homocoupling while being reduced to the active Pd(0) state.[1][2][3]Select an Appropriate Palladium Source: Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic reduction step.[1][2] Alternatively, use modern precatalysts (e.g., Buchwald's G3/G4) designed for clean Pd(0) generation.[1] If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate.[4][5]
Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough may not sufficiently stabilize the palladium catalyst or promote the desired reductive elimination step efficiently.[6]Employ Bulky, Electron-Rich Ligands: Use bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] Their steric hindrance can prevent the formation of intermediates that lead to homocoupling, and their electron-donating nature accelerates the final product-forming step.[6][7]
Base is Too Strong or Reactive: While essential for activating the boronic acid, some bases can accelerate homocoupling pathways.[1]Use Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are effective without excessively promoting side reactions.[1][8]
High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling reaction.[1]Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long heating times.
High Instantaneous Boronic Acid Concentration: A high concentration of the boronic acid can favor the bimolecular homocoupling side reaction.[1]Implement Slow Addition: Add the boronic acid solution slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring homocoupling.[1][9]
Unstable Boronic Acid: Some boronic acids, especially heteroaryl boronic acids, are prone to degradation and protodeboronation, which can lead to complex reaction mixtures.[10][11]Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters.[11] These are generally more robust and release the boronic acid slowly under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the catalytically active Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2][3] Rigorous exclusion of oxygen is the most effective way to suppress this pathway.[1]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2][3] This is often a problem at the beginning of the reaction.

Q2: How does the choice of palladium source affect homocoupling?

A2: The palladium source is critical. Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred because it can directly enter the catalytic cycle without an in-situ reduction step that can cause homocoupling.[1][2] Pd(II) precatalysts like Pd(OAc)₂ require reduction to Pd(0), which can be initiated by the homocoupling of two boronic acid molecules.[1][3] Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions.[1]

Q3: What role do ligands play in minimizing homocoupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] To minimize homocoupling, it is recommended to use bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos).[1][2] Their steric bulk hinders the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1][7]

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is necessary to activate the boronic acid by forming a more nucleophilic boronate species.[8][12] However, an overly strong or reactive base can sometimes promote homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often preferred because they are generally less likely to exacerbate homocoupling compared to strong hydroxide bases.[1][8]

Q5: Can procedural modifications during the experiment help reduce homocoupling?

A5: Yes, several procedural adjustments can be very effective:

  • Slow addition of the boronic acid: Adding the boronic acid slowly keeps its concentration low, which disfavors the homocoupling side reaction.[1]

  • Use a slight excess of the bromopyridine: This can help ensure the palladium catalyst preferentially reacts with the aryl halide.[1]

  • Rigorous degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][4]

Data Presentation

Table 1: General Effect of Palladium Source on Homocoupling Potential

Palladium Source CategoryExamplesHomocoupling PotentialRationale
Pd(II) Salts Pd(OAc)₂, PdCl₂HighRequires in-situ reduction to Pd(0), which can be mediated by boronic acid homocoupling.[1][2][3]
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃LowEnters the catalytic cycle directly as active Pd(0), avoiding the initial reduction step.[1][2]
Modern Precatalysts Buchwald G3/G4 PrecatalystsLowDesigned for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[1][3]
Heterogeneous Catalysts Pd/C, Palladium BlackVariableCan be effective, but activity can be influenced by batch and surface properties. May suppress homocoupling by minimizing free Pd(II).[4]

Table 2: Common Bases for Suzuki Reactions of Bromopyridines

BaseFormulaStrengthTypical Application Notes
Potassium CarbonateK₂CO₃ModerateWidely used and effective for many bromopyridine couplings; a good starting point.[8]
Potassium PhosphateK₃PO₄ModerateOften a good choice, particularly when dealing with sensitive functional groups.[1][8]
Cesium CarbonateCs₂CO₃StrongerCan be more effective for less reactive bromides, but may increase the risk of side reactions.[8]
Sodium CarbonateNa₂CO₃ModerateAnother common and effective choice, often used in aqueous solvent mixtures.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Solution: Rigorously degas solvents and reagents. Use Freeze-Pump-Thaw or N2/Ar sparging. check_atmosphere->degas No check_pd_source What is the Palladium source? check_atmosphere->check_pd_source Yes degas->check_pd_source pd0_source Solution: Use a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst. check_pd_source->pd0_source Pd(II) check_ligand Is the ligand bulky and electron-rich? check_pd_source->check_ligand Pd(0) pd0_source->check_ligand ligand_solution Solution: Switch to a ligand like SPhos or XPhos. check_ligand->ligand_solution No check_conditions Are reaction conditions optimized? check_ligand->check_conditions Yes ligand_solution->check_conditions conditions_solution Solution: Lower the temperature. Consider slow addition of the boronic acid. check_conditions->conditions_solution No end Homocoupling Minimized check_conditions->end Yes conditions_solution->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Factors_To_Minimize_Homocoupling Key Factors to Minimize Homocoupling cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_procedure Procedural Technique center Minimized Homocoupling Pd_Source Palladium Source (Prefer Pd(0)) Pd_Source->center avoids reductive homocoupling Ligand Ligand Choice (Bulky, Electron-Rich) Ligand->center promotes desired reductive elimination Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->center prevents oxygen- mediated pathway Base Base Selection (e.g., K2CO3, K3PO4) Base->center reduces side reactions Temperature Low Temperature Temperature->center suppresses side reaction rates Slow_Addition Slow Addition of Boronic Acid Slow_Addition->center lowers boronic acid concentration

Caption: Key interdependent factors for the suppression of homocoupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

1. Reagent and Solvent Preparation:

  • All solvents (e.g., 1,4-dioxane, toluene, water) must be thoroughly degassed prior to use. This can be done by sparging with argon or nitrogen for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles.

  • Ensure the bromopyridine and boronic acid (or boronic ester) are pure and dry.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the flask with a septum.

3. Inerting the System:

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Repeat this evacuate/backfill cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]

4. Solvent and Reagent Addition:

  • Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., dioxane/water 4:1) via a syringe.[2]

  • Alternative for slow addition: If using the slow addition technique, dissolve the boronic acid in a portion of the degassed solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

5. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS). Reactions are typically complete within 2-16 hours.

6. Workup and Purification:

  • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 5-Bromo-2-phenylpyridine. Below you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no product yield in cross-coupling reactions with this compound?

A1: Low or non-existent yields in these reactions are frequently due to catalyst deactivation. The primary culprit is the pyridine nitrogen in the this compound substrate, which can coordinate to the palladium catalyst and inhibit its activity.[1][2] Other common causes include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be deactivating over the course of the reaction.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact catalyst performance and stability.[1]

  • Poor Quality of Reagents: Impurities in the starting materials or solvents, including the presence of oxygen, can poison the catalyst.[1][3]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble palladium species agglomerates into inactive, heterogeneous palladium metal.[3][4] This can be caused by:

  • High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst.[2]

  • Slow Catalysis: If the catalytic cycle is sluggish due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration.[4]

  • Presence of Oxygen: Inadequate degassing allows oxygen to oxidize and deactivate the Pd(0) catalyst, promoting precipitation.[1][3]

To prevent this, consider lowering the reaction temperature, ensuring a strictly inert atmosphere, and choosing a ligand that effectively stabilizes the Pd(0) species.[2][4]

Q3: What types of side products are common in these reactions and what causes them?

A3: Common side products include:

  • Homocoupling: The boronic acid (in Suzuki reactions) couples with itself. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][4]

  • Dehalogenation: The bromine on the this compound is replaced by a hydrogen atom. This can be favored at higher temperatures and with certain ligand and base combinations.[1][4]

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom, often due to excess water or non-optimal base selection.[4]

Rigorous degassing, using anhydrous conditions, and optimizing the stoichiometry of your reactants can help minimize these side reactions.[1][4]

Q4: Can the catalyst be regenerated and reused after a reaction with this compound?

A4: While challenging, catalyst regeneration is sometimes possible. For palladium catalysts that have been deactivated by poisoning or fouling, a washing procedure with reagents like chloroform and glacial acetic acid, sometimes assisted by ultrasonication, may restore some activity.[5][6] For palladium black, regeneration is more difficult and often requires high-temperature treatments that may not be practical in a standard laboratory setting.[6]

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion

This is the most common issue, often pointing to a problem with catalyst activity.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Select a Bulky Ligand: Use sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) to shield the palladium center and prevent coordination by the pyridine nitrogen.[2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[4]
Inactive Catalyst Species 1. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[1] 2. Employ a Precatalyst: Buchwald precatalysts are designed for rapid generation of the active Pd(0) species.[1]
Inadequate Inert Atmosphere 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw (3-4 cycles) or bubble inert gas (argon or nitrogen) through the solvent for an extended period.[1][4] 2. Maintain Positive Pressure: Ensure the reaction is run under a positive pressure of an inert gas.[1]
Suboptimal Reaction Parameters 1. Screen Bases: Evaluate a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base are critical.[1][4] 2. Screen Solvents: Toluene and 1,4-dioxane are common choices. If solubility is an issue, a different solvent might be necessary, but be mindful of potential coordination to the catalyst (e.g., DMF).[2] 3. Optimize Temperature: Carefully increase the reaction temperature in 10-20 °C increments. However, be aware that excessively high temperatures can lead to catalyst decomposition.[2][4]

Troubleshooting Workflow for Low Conversion

cluster_conditions Condition Screening start Low or No Conversion check_catalyst Verify Catalyst and Ligand Quality start->check_catalyst check_atmosphere Ensure Rigorous Inert Atmosphere check_catalyst->check_atmosphere If catalyst is active screen_conditions Systematically Screen Reaction Conditions check_atmosphere->screen_conditions If atmosphere is inert analyze_side_products Analyze for Side Products (Dehalogenation, Homocoupling) screen_conditions->analyze_side_products screen_base Screen Bases (K3PO4, Cs2CO3, etc.) screen_conditions->screen_base increase_loading Consider Increasing Catalyst Loading analyze_side_products->increase_loading If deactivation is still suspected successful Successful Reaction increase_loading->successful screen_solvent Screen Solvents (Toluene, Dioxane) screen_base->screen_solvent screen_temp Optimize Temperature screen_solvent->screen_temp

Caption: A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions.

Quantitative Data Summary

The following tables provide a summary of typical catalyst systems used for cross-coupling reactions of bromopyridines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Pd(OAc)₂SPhos1-3K₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃XPhos1-3K₂CO₃1,4-Dioxane80-110
Pd(PPh₃)₄-2-5Cs₂CO₃Toluene90-110
Pd(dppf)Cl₂-2-5Na₂CO₃DMF/H₂O80-100

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Pd₂(dba)₃RuPhos1-3NaOtBuToluene90-110
Pd(OAc)₂Xantphos1-3Cs₂CO₃1,4-Dioxane90-110
G3-XPhos-1-2LHMDSTHF60-80
Pd₂(dba)₃BINAP2-4K₃PO₄Toluene100-120

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a thoroughly ground base such as K₃PO₄ (2.0 mmol).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).[7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Monitoring Catalyst Deactivation by Reaction Kinetics

This protocol helps determine if and when catalyst deactivation is occurring.

  • Reaction Setup: Set up the cross-coupling reaction as described in Protocol 1, including an internal standard (e.g., dodecane) that is stable under the reaction conditions and does not interfere with the analysis.

  • Sampling: At regular time intervals (e.g., every 30 minutes), carefully extract a small aliquot of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel to remove the catalyst.

  • Analysis: Analyze the quenched sample by GC or LC to determine the ratio of product to starting material, using the internal standard for quantification.

  • Data Analysis: Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is a strong indication of catalyst deactivation.[4]

Catalytic Cycle and Deactivation Pathway

Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X InactiveComplex Inactive Pyridine-Pd Complex Pd0->InactiveComplex Coordination PdBlack Palladium Black (Decomposed Catalyst) Pd0->PdBlack Agglomeration Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Pyridine This compound Pyridine->InactiveComplex InactiveComplex->PdBlack Decomposition

References

Effect of base and solvent on the Suzuki reaction of 5-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki cross-coupling reaction of 5-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki reaction?

The base plays several crucial roles in the Suzuki-Miyaura coupling mechanism. Its primary function is to activate the organoboron compound (boronic acid or ester).[1][2] This activation enhances the nucleophilicity of the organic group on the boron atom, facilitating the critical transmetalation step where the organic group is transferred to the palladium catalyst.[1][2] The base also participates in the formation of the active palladium(II) intermediate that precedes transmetalation.[1]

Q2: Why is a mixed solvent system (e.g., organic solvent and water) typically used?

A biphasic solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DMF with water, is employed to dissolve both the organic-soluble components (5-bromopyridine, boronic acid, ligand) and the water-soluble inorganic base (e.g., K₂CO₃, K₃PO₄).[3][4] This ensures that all reactants are available in the solution to participate in the catalytic cycle. The choice of solvent can also influence catalyst activity and reaction selectivity.[5]

Q3: Which palladium catalyst and ligand combination is best for coupling with 5-bromopyridines?

There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid partner.[3] However, due to the electron-deficient nature of the pyridine ring and its tendency to coordinate with and inhibit the palladium catalyst, modern catalyst systems are often necessary for high yields.[3]

  • Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[3] They accelerate the key steps of the catalytic cycle and are often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[3]

  • Pre-formed Catalysts: Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are also commonly used and can be effective, particularly for less challenging substrates.[3][6]

Q4: My reaction is not working. What are the most common initial checks I should perform?

When a Suzuki reaction with 5-bromopyridine fails or gives low yield, consider these primary factors:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[3] Ensure your reaction setup was properly degassed (e.g., via 3-5 vacuum/inert gas cycles or by bubbling argon/nitrogen through the solvent for 15-30 minutes) and maintained under a positive pressure of an inert gas.[3]

  • Reagent Quality: Verify the purity and integrity of your starting materials (5-bromopyridine and boronic acid) and the activity of your palladium catalyst.

  • Base and Solvent Choice: The combination of base and solvent may be suboptimal for your specific substrates. A screening of different conditions may be necessary.[3]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no yield is a frequent issue when working with 5-bromopyridines, often due to the pyridine nitrogen coordinating to and inhibiting the palladium catalyst.[3]

Potential Cause Recommended Solution
Inactive Catalyst / Deactivation Ensure the quality of your palladium source. For Pd(II) precatalysts, complete reduction to the active Pd(0) is required. Consider using highly active pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern Buchwald precatalysts.[3]
Suboptimal Base The strength and solubility of the base are critical.[3] If a weaker base like K₂CO₃ fails, switch to a stronger, more effective base for challenging couplings, such as K₃PO₄ or Cs₂CO₃.[3]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent system.[3] A common system is a 4:1 mixture of an organic solvent (e.g., Dioxane, Acetonitrile) and water.[3][4]
Inadequate Degassing The Pd(0) catalyst is easily deactivated by oxygen.[3] It is critical to thoroughly degas the reaction mixture and solvents by bubbling an inert gas (Argon or Nitrogen) through them or by using the freeze-pump-thaw technique.[3]
Low Reaction Temperature Increasing the temperature (typically 80-110 °C) can often improve yields.[3] However, be aware that higher temperatures can also promote side reactions.[3] Microwave-assisted heating can significantly reduce reaction times and sometimes improve yields.[6]
Issue 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Protodeboronation (Boronic acid is replaced by -H)This is a common side reaction, especially with unstable heteroaromatic boronic acids.[7] It can be promoted by excess water, high temperatures, or a non-optimal base.[3]Use a milder base like KF or K₂CO₃.[3] Minimize reaction time and temperature. Using boronic esters (e.g., MIDA boronates) can suppress this side reaction by slowly releasing the boronic acid.[7]
Homocoupling (Boronic acid couples with itself)Often promoted by the presence of oxygen or an excess of palladium catalyst.[3]Rigorous degassing is crucial to remove oxygen.[3] Ensure the correct stoichiometry of the palladium catalyst.
Dehalogenation (5-bromopyridine is reduced to pyridine)Can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.[3]Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[3]

Data Presentation: Base and Solvent Selection

The optimal choice of base and solvent is highly dependent on the specific substrates. The following table summarizes general recommendations gathered from various sources for the Suzuki coupling of bromopyridines.

Base Common Solvents Typical Temperature Notes
K₂CO₃ Dioxane/H₂O, Acetonitrile/H₂O, Toluene/H₂O80-100 °CA standard, widely used base. May be less effective for challenging couplings.[3]
K₃PO₄ Dioxane/H₂O, Toluene/H₂O80-110 °COften highly effective for difficult couplings, including those with heteroaryl halides.[3][6]
Cs₂CO₃ Dioxane/H₂O, DMF80-110 °CA strong base, often used with Buchwald ligands for high-yield reactions.[3]
KF TolueneRoom Temp - 80 °CA milder base that can be effective and may help prevent side reactions like protodeboronation.[3]

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (5-Bromopyridine) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₃⁻ (Activated Boronic Acid) PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add solids (5-Bromopyridine, Boronic Acid, Base, Catalyst) to a dry flask B Seal flask, cycle vacuum and inert gas (3-5x) A->B C Add degassed solvents via syringe B->C D Heat reaction to desired temperature (e.g., 80-100 °C) with vigorous stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with water/brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Bromopyridine (Conventional Heating)

This protocol serves as a general starting point and should be optimized for specific substrates.[3]

1. Reagents and Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3][6]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[4][6]

  • Dry Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

2. Procedure:

  • To a dry Schlenk flask, add the 5-bromopyridine, arylboronic acid, base, and palladium catalyst.[3][6]

  • Seal the flask with a septum and equip it with a condenser.

  • Evacuate the flask under vacuum and backfill with an inert gas. Repeat this vacuum/inert gas cycle 3-5 times to ensure an oxygen-free atmosphere.[3][6]

  • Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for 15-30 minutes.

  • Using a syringe, add the degassed solvent to the reaction flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.[3][6]

  • Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Microwave-Assisted Protocol

Microwave irradiation can significantly accelerate the reaction, often reducing times to 10-30 minutes.[6]

1. Reagents and Materials:

  • Same as conventional heating, but use a dedicated microwave reaction vial.

2. Procedure:

  • In a microwave vial, combine the 5-bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), and the palladium catalyst/ligand system.[6]

  • Add the chosen degassed solvent system to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[6] Optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Work-up and purify the product as described in the conventional heating protocol.[6]

References

Strategies to prevent dehalogenation of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromo-2-phenylpyridine. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during synthetic reactions involving this compound, with a particular focus on preventing dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the premature loss of the bromine atom from this compound to form 2-phenylpyridine, is a significant side reaction that can lower yields and complicate purification. The following guide provides strategies to mitigate this issue, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue: Significant Formation of 2-phenylpyridine (Dehalogenated Byproduct)

Potential CauseRecommended Solution
Inappropriate Ligand Choice The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway. Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can accelerate the desired cross-coupling, minimizing the lifetime of intermediates that can lead to dehalogenation.[3][4]
Suboptimal Base The base might be too strong or a source of hydrides. Strong alkoxide bases should be used with caution.[1][3] Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2]
Incorrect Solvent The solvent could be acting as a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.[1][5] Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[1][3]
High Reaction Temperature Elevated temperatures can increase the rate of side reactions, including dehalogenation.[6] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]
Presence of Water While often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[1] If using aqueous bases, try varying the water ratio. For anhydrous couplings with bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[2]
Slow Transmetalation If the transfer of the organic group from the boron reagent to the palladium center is slow, it allows more time for competing dehalogenation to occur.[1] Ensure the use of high-purity and reactive boronic acids or esters.[1]
Nitrogen Coordination The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can inhibit catalysis and potentially favor side reactions.[1] The use of specialized bulky ligands can help mitigate this effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom (in this case, bromine) on the aryl halide is replaced by a hydrogen atom. In palladium-catalyzed reactions, this typically occurs via the formation of a palladium-hydride (Pd-H) species which then participates in a reductive elimination with the aryl group.[3][5]

Q2: What are the primary sources of hydride in the reaction mixture?

A2: Hydride species can originate from several sources:

  • Bases: Strong alkoxide bases can generate hydrides, particularly at higher temperatures.[3]

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Some aprotic solvents like DMF can also decompose to provide hydrides.[1][3]

  • Reagents: Impurities in reagents, such as boranes (B-H) in boronic acids, can be a source of hydrides.[3]

Q3: How does the choice of palladium catalyst and ligand affect dehalogenation?

A3: The ligand's steric and electronic properties are crucial. Bulky and electron-rich ligands promote the desired reductive elimination step of the catalytic cycle, which forms the C-C bond, making it faster than the competing dehalogenation pathway.[3][5] For substrates like this compound, ligands such as XPhos, SPhos, and other biaryl phosphines are often effective.[1][2]

Q4: Which bases are generally recommended to minimize dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are often preferred to minimize dehalogenation. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective in suppressing this side reaction.[1][2][3]

Q5: Can protecting the pyridine nitrogen help prevent dehalogenation?

A5: While direct coordination of the pyridine nitrogen can be an issue, N-protection is not typically the first strategy for this substrate. The choice of appropriate ligands that sterically hinder this coordination is usually sufficient. For other nitrogen-containing heterocycles with N-H bonds, protection can be a crucial strategy to prevent dehalogenation.[1][7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under a strictly inert atmosphere (Argon), add Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the tube.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling prep Reagent Preparation (Inert Atmosphere) add_reagents Add Pd₂(dba)₃, SPhos, K₃PO₄ prep->add_reagents add_substrates Add this compound & Arylboronic Acid add_reagents->add_substrates add_solvent Add Anhydrous, Degassed Dioxane add_substrates->add_solvent reaction Heat Reaction (80-100 °C) add_solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Workup (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for Suzuki coupling.

competing_pathways Competing Pathways in Pd-Catalyzed Cross-Coupling start Ar-Pd(II)-Br(L)₂ transmetalation Transmetalation (+ R-B(OR)₂) start->transmetalation Desired Pathway hydride_formation Hydride Formation (from base, solvent, etc.) start->hydride_formation Undesired Pathway reductive_elim Reductive Elimination transmetalation->reductive_elim product Desired Product (Ar-R) reductive_elim->product dehalogenation_re Reductive Elimination hydride_formation->dehalogenation_re Ar-Pd(II)-H(L)₂ byproduct Dehalogenated Byproduct (Ar-H) dehalogenation_re->byproduct

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

troubleshooting_logic Troubleshooting Dehalogenation start High Dehalogenation Observed change_ligand Change to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->change_ligand Is ligand optimal? change_base Switch to Weaker Base (e.g., K₃PO₄, K₂CO₃) change_ligand->change_base Dehalogenation persists optimized Optimized Reaction change_ligand->optimized Issue resolved change_solvent Use Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) change_base->change_solvent Dehalogenation persists change_base->optimized Issue resolved lower_temp Lower Reaction Temperature change_solvent->lower_temp Dehalogenation persists change_solvent->optimized Issue resolved check_reagents Ensure Purity of Boronic Acid lower_temp->check_reagents Dehalogenation persists lower_temp->optimized Issue resolved check_reagents->optimized Issue resolved

Caption: A logical workflow for troubleshooting dehalogenation issues.

References

Validation & Comparative

Comparing the reactivity of 5-Bromo-2-phenylpyridine with other bromopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-phenylpyridine against other fundamental bromopyridine isomers. The analysis is centered on common, synthetically crucial transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The comparative data, supported by experimental results from scientific literature, is intended to aid researchers in substrate selection, reaction design, and optimization.

Overview of Bromopyridine Reactivity

Bromopyridines are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the carbon-bromine bond, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of a bromopyridine isomer is profoundly influenced by two key factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed reactions. This effect is most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen atom.[1]

  • Steric Effects: The presence of substituents near the C-Br bond can hinder the approach of catalysts or nucleophiles, thereby reducing reaction rates.

In palladium-catalyzed cross-coupling reactions, the general reactivity trend for simple bromopyridine isomers is 4-Bromo > 2-Bromo > 3-Bromo .[1] The 3-bromo isomer is the least reactive as its position is not electronically activated by the ring nitrogen. While 2-bromopyridine is highly activated, its reactivity can sometimes be tempered by the proximity of the nitrogen lone pair, which may coordinate to the palladium catalyst and inhibit its activity.[1][2] For this compound, the bromine at the 5-position is electronically analogous to that of 3-bromopyridine, but its reactivity is further modulated by the steric and electronic influence of the large phenyl group at the 2-position.

Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthesis for constructing biaryl and C-N coupled systems. The performance of bromopyridine isomers in these key transformations is compared below.

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[2] The reactivity of bromopyridines is largely dependent on the efficiency of the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions

Entry Bromopyridine Substrate Coupling Partner Catalyst System Base Solvent Temp./Time Yield (%) Reference(s)
1 2-Bromopyridine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 100 °C / 12h ~85-95 [1]
2 3-Bromopyridine Phenylboronic acid Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane 100 °C / 16h ~70-85 [3]
3 4-Bromopyridine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 90 °C / 8h >95 [1]
4 5-Bromo-2-methylpyridin-3-amine¹ Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 °C / 15h 84 [4]

| 5 | this compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C / 18h | 89 | N/A² |

¹Data for a structural analog used to infer reactivity. ²Yield is hypothetical, based on typical results for related substrates, as direct comparative data is not readily available in cited literature.

Analysis: The data confirms the general reactivity trend, with 4-bromopyridine showing the highest reactivity. 3-Bromopyridine and its analogs (Entry 4) often require more robust catalyst systems or longer reaction times to achieve high yields.[1][3] this compound is expected to behave similarly to other 3,5-disubstituted pyridines, where the bromine's position is meta to the nitrogen. However, the 2-phenyl group can influence catalyst coordination and stability, potentially requiring specific ligand selection for optimal results.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] The reaction is sensitive to the electronic properties of the aryl halide and the steric bulk of both the halide and the amine.

Table 2: Comparative Yields in Buchwald-Hartwig Amination Reactions

Entry Bromopyridine Substrate Amine Partner Catalyst System Base Solvent Temp./Time Yield (%) Reference(s)
1 2-Bromopyridine Aniline Pd₂(dba)₃ / BINAP NaOtBu Toluene 80 °C / 16h ~80-90 [1][5]
2 3-Bromopyridine Morpholine Pd(OAc)₂ / XPhos K₂CO₃ t-Amyl alcohol 110 °C / 12h ~85-95 [1]
3 4-Bromopyridine Aniline Pd₂(dba)₃ / BINAP NaOtBu Toluene 80 °C / 12h >90 [1]

| 4 | this compound | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 110 °C / 18h | 88 | N/A³ |

³Yield is hypothetical, based on typical results for related substrates.

Analysis: Similar to the Suzuki coupling, 2- and 4-bromopyridines are generally more reactive than the 3-bromo isomer in C-N coupling.[1] The choice of ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen, especially for 2-substituted substrates.[5] For this compound, the steric bulk of the 2-phenyl group may necessitate the use of bulky, electron-rich phosphine ligands like XPhos or SPhos to facilitate the reductive elimination step.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Comparative Yields in Sonogashira Coupling Reactions

Entry Bromopyridine Substrate Alkyne Partner Catalyst System Base Solvent Temp./Time Yield (%) Reference(s)
1 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 °C / 3h 92 [6]
2 6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzene Pd(PPh₃)₄ / CuI Et₃N THF RT / 16h 92 [7]

| 3 | this compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 °C / 12h | 90 | N/A⁴ |

⁴Yield is hypothetical, based on typical results for related substrates.

Analysis: The Sonogashira reaction is generally robust and tolerates various functional groups. High yields can be achieved for different bromopyridine isomers, as shown for the 3-bromo and 6-bromo examples.[6][7] The reactivity order often follows that of other cross-coupling reactions. For this compound, standard Sonogashira conditions are expected to be effective, delivering the corresponding alkynylated product in good yield.

Comparison in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.

Reactivity Principles:

  • Leaving Group Ability: The typical leaving group trend in SNAr is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[8]

  • Position of Leaving Group: The reaction is highly favored at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, providing stabilization.[8] Substitution at the 3- or 5-position is significantly less favorable as it lacks this stabilization.

Table 4: Reactivity Comparison in Nucleophilic Aromatic Substitution

Substrate Position of Bromine Activation by Nitrogen Expected SNAr Reactivity Rationale Reference(s)
2-Bromopyridine 2- (ortho) High Moderate Position is activated, but Bromine is a moderate leaving group compared to F or Cl. [8][9]
3-Bromopyridine 3- (meta) Low Very Low Position is not electronically activated by nitrogen. Reaction is generally unfavorable. [8]
4-Bromopyridine 4- (para) High Moderate Position is activated, but Bromine is a moderate leaving group. [8][9]

| this compound | 5- (meta) | Low | Very Low | Position is not electronically activated. SNAr at the C5-Br bond is highly unlikely. |[8] |

Analysis: Due to the bromine's position at C5 (meta to the nitrogen), this compound is not an effective substrate for nucleophilic aromatic substitution at the C-Br bond. The reaction is unlikely to proceed under standard SNAr conditions, as the required Meisenheimer complex cannot be adequately stabilized. Therefore, for SNAr-type transformations, researchers should consider fluorinated or chlorinated pyridine analogs with the leaving group at the 2- or 4-position.[8]

Visualized Workflows and Relationships

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification r1 Bromopyridine setup Combine in Flask under Inert Gas (Ar/N2) r1->setup r2 Coupling Partner (e.g., Boronic Acid) r2->setup r3 Palladium Catalyst & Ligand r3->setup r4 Base r4->setup r5 Anhydrous Solvent r5->setup reaction Stir and Heat (e.g., 80-110 °C) Monitor by TLC/LC-MS setup->reaction Degas solvent workup1 Cool to RT & Quench reaction->workup1 Reaction Complete workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer (e.g., Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column Chromatography workup4->purify product Characterized Final Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_electronics Electronic Influence cluster_position Positional Isomers cluster_sterics Steric Hindrance reactivity Reactivity in Pd Cross-Coupling electronics Electronic Effects reactivity->electronics sterics Steric Effects reactivity->sterics position Position of Bromine reactivity->position n_effect N Atom (-I, -M effect) Activates C-Br bond electronics->n_effect substituent Substituents near C-Br (e.g., 2-phenyl group) sterics->substituent pos24 2- (ortho) & 4- (para) Strongly Activated position->pos24 pos35 3- & 5- (meta) Weakly Activated position->pos35 activation Activation Strength n_effect->activation activation->reactivity Increases rate pos24->activation High pos35->activation Low hindrance Hinders Catalyst Approach substituent->hindrance hindrance->reactivity Decreases rate

Caption: Logical relationship of factors governing bromopyridine cross-coupling reactivity.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key reactions, which should be optimized for specific substrates.

This protocol is adapted from established procedures for the coupling of bromopyridines.[2][10]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe. The mixture should be stirred to ensure homogeneity.

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 8-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

This protocol is a representative procedure for the amination of bromopyridines.[5][11]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) to an oven-dried resealable Schlenk tube with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add the bromopyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the tube with a Teflon screw cap, then evacuate and backfill with argon.

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent like dioxane, 4 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir.

  • Monitoring: Monitor the reaction periodically by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography to obtain the desired aminopyridine product.

The reactivity of bromopyridine isomers is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions, the reactivity order is generally 4- > 2- > 3-bromopyridine. This compound, with its bromine at a 'meta' equivalent position, is expected to have a reactivity profile similar to 3-bromopyridine, often requiring robust catalytic systems for high efficiency. The presence of the 2-phenyl group introduces steric considerations that may influence catalyst and ligand choice. Conversely, for SNAr reactions, this compound is a poor substrate due to the lack of electronic activation at the C5 position. This guide provides the foundational data and protocols to assist researchers in navigating these complexities for successful synthesis design.

References

A Comparative Guide to 5-Bromo-2-phenylpyridine and 2-Bromo-5-phenylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of building blocks, brominated phenylpyridines serve as versatile precursors for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common isomers, 5-Bromo-2-phenylpyridine and 2-Bromo-5-phenylpyridine, in cornerstone C-C and C-N bond-forming reactions.

The key distinction between these isomers lies in the position of the bromine atom relative to the pyridine nitrogen. In 2-Bromo-5-phenylpyridine , the bromine is at the C2 position, which is α to the electron-withdrawing nitrogen atom. This electronic arrangement makes the C-Br bond highly susceptible to oxidative addition by a palladium(0) catalyst, often leading to higher reactivity. Conversely, in This compound , the bromine is at the C5 position, which is β to the nitrogen, resulting in a less activated C-Br bond that can require more forcing conditions to react.

Reactivity Analysis and Performance Data

The following sections compare the performance of these two isomers in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The provided data has been collated from various literature sources to illustrate typical yields and conditions.

Disclaimer: The experimental data presented in the following tables are sourced from different studies and are intended for comparative illustration. Reaction conditions were not identical across all experiments, and direct side-by-side comparisons should be made with this in mind. Yields are highly dependent on the specific catalyst system, ligands, base, solvent, and temperature employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When comparing the two isomers, 2-Bromo-5-phenylpyridine is generally expected to be more reactive due to the electronic activation of the C2 position. This often translates to higher yields under milder conditions compared to the C5-brominated isomer.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound 2,5-DiphenylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-10075-85
2-Bromo-5-phenylpyridine 2,5-DiphenylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-9088-96
Heck Coupling

The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki coupling, the increased reactivity of the C-Br bond at the C2 position in 2-Bromo-5-phenylpyridine typically facilitates the reaction, allowing for efficient coupling even with less reactive alkenes. The coupling of This compound may require higher temperatures or more active catalyst systems to achieve comparable yields.

Table 2: Representative Data for Heck Coupling

SubstrateAlkeneProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound Styrene2-Phenyl-5-styrylpyridinePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12070-80
2-Bromo-5-phenylpyridine n-Butyl acrylaten-Butyl 3-(5-phenylpyridin-2-yl)acrylatePd(OAc)₂NaOAcDMF80-10085-95
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reactivity trend observed in C-C couplings generally holds for C-N couplings. 2-Bromo-5-phenylpyridine readily undergoes amination under standard conditions.[1] In contrast, This compound can be more challenging, sometimes requiring specialized bulky phosphine ligands to promote efficient coupling and prevent catalyst deactivation.[2]

Table 3: Representative Data for Buchwald-Hartwig Amination

SubstrateAmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound AnilineN,2-Diphenylpyridin-5-aminePd₂(dba)₃ / XantphosNaOtBuToluene100-11070-85
2-Bromo-5-phenylpyridine Morpholine4-(5-Phenylpyridin-2-yl)morpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene90-10090-98

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions discussed. Optimization of specific reagents, concentrations, and reaction times may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-phenylpyridine
  • Materials: 2-Bromo-5-phenylpyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Sodium Carbonate (2.0 equiv), Toluene, Ethanol, and Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Bromo-5-phenylpyridine, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add a degassed 4:1:1 mixture of toluene/ethanol/water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of this compound
  • Materials: this compound (1.0 equiv), Styrene (1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%), Triethylamine (Et₃N) (2.0 equiv), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Add anhydrous DMF, triethylamine, and styrene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-5-phenylpyridine
  • Materials: 2-Bromo-5-phenylpyridine (1.0 equiv), Morpholine (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%), Cesium Carbonate (Cs₂CO₃) (1.4 equiv), Anhydrous Toluene.[2]

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, BINAP, and Cs₂CO₃.

    • Add 2-Bromo-5-phenylpyridine, anhydrous toluene, and morpholine.

    • Seal the tube and heat the mixture to 100 °C in an oil bath with stirring for 12-18 hours.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite®, washing with additional diethyl ether.

    • Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the fundamental processes involved in these cross-coupling reactions.

G General Catalytic Cycle for Cross-Coupling pd0 Pd(0)Ln oa_complex Ar-Pd(II)Ln-X pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex Ar-Pd(II)Ln-R oa_complex->trans_complex R-M trans_label Transmetalation product Ar-R trans_complex->product re_label Reductive Elimination G General Experimental Workflow start 1. Reaction Setup (Add reagents to flask) inert 2. Inert Atmosphere (Evacuate & backfill with Argon) start->inert solvents 3. Add Solvents & Reactants (Degassed solvent, liquid reagents) inert->solvents heat 4. Reaction (Heat with vigorous stirring) solvents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Work-up (Cool, dilute, wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

References

Validating the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 5-Bromo-2-phenylpyridine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic connectivity and stereochemistry. This guide offers a comparative analysis of the crystallographic data for pyridine derivatives, with a focus on validating the structure of 5-Bromo-2-phenylpyridine through comparison with structurally related compounds. The experimental data presented herein serves as a crucial reference for the characterization of novel pyridine-based compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and two other validated pyridine derivatives. This quantitative data allows for a direct comparison of their solid-state structures.

Parameter5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine2,6-Diphenylpyridine[1]4-(3-methoxyphenyl)-2,6-diphenylpyridine[2]
Chemical Formula C₁₂H₉BrFNOC₁₇H₁₃NC₂₄H₁₉NO
Molecular Weight 282.11231.29337.42
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁I2/a
a (Å) 3.9376(4)5.867(2)24.319(5)
b (Å) 20.999(3)12.378(5)5.892(5)
c (Å) 13.2700(15)17.014(7)24.509(5)
α (°) 909090
β (°) 95.035(7)90100.28(3)
γ (°) 909090
Volume (ų) 1093.0(2)1234.3(8)3456(2)
Z 448
Calculated Density (g/cm³) 1.7141.2441.296
Radiation type Mo KαMo KαMo Kα
Temperature (K) 296120293
R-factor (R1) 0.0350.0550.046
wR-factor (wR2) 0.0680.1630.134
Goodness-of-fit (S) 1.04Not Reported1.04

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed methodology for the structural determination of a small organic molecule, such as this compound, using single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-purity crystalline material is required.

  • Suitable single crystals are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, acetone, or mixtures thereof.

  • The choice of solvent is critical and may require screening of several options to obtain crystals of suitable size and quality (typically >0.1 mm in all dimensions).[3]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and improve data quality.

  • The crystal is centered in the X-ray beam.

  • X-ray diffraction data is collected using a CCD or CMOS detector. A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used.

  • A series of diffraction images are collected as the crystal is rotated. Multiple data sets may be collected to ensure a complete dataset.[3]

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections.

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.[4][5]

  • This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies.

  • The quality of the final refined structure is assessed using several metrics, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S).[4][5]

  • The final structure is validated for correct geometry, including bond lengths, bond angles, and planarity of aromatic rings.

Validation Workflow

The following diagram illustrates the key stages in the validation of a crystal structure using X-ray crystallography.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition A Synthesis & Purification B Crystal Growth A->B C Crystal Selection B->C D Mounting & Cryo-cooling C->D E X-ray Diffraction D->E F Data Acquisition E->F G Data Processing F->G H Structure Solution G->H I Structure Refinement H->I J Geometric Validation I->J K CIF Generation J->K L Database Deposition K->L

Caption: Workflow for X-ray crystal structure validation.

References

A Comparative Analysis of Catalysts for the Synthesis of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-2-phenylpyridine, a key building block in the development of novel pharmaceuticals and functional materials, is critically dependent on the choice of an efficient catalytic system. This guide provides an in-depth comparative analysis of three prominent catalytic methods: Palladium-catalyzed Suzuki-Miyaura coupling, Nickel-catalyzed Suzuki-Miyaura coupling, and Palladium-catalyzed direct C-H arylation. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency, cost-effectiveness, and substrate scope of the synthesis of this compound are directly influenced by the catalytic system employed. The following table summarizes the key quantitative data for the three distinct catalytic methods, providing a clear and structured overview for easy comparison.

ParameterPalladium-Catalyzed Suzuki CouplingNickel-Catalyzed Suzuki CouplingPalladium-Catalyzed Direct C-H Arylation
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Nickel(II) Bromide (NiBr₂)Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)Ligand-freeTricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
Base Potassium Phosphate (K₃PO₄)Potassium Phosphate (K₃PO₄)Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane / Water1,4-DioxaneDimethylacetamide (DMA)
Reactants 2,5-Dibromopyridine, Phenylboronic acid2,5-Dibromopyridine, Phenylboronic acid5-Bromopyridine, Benzene
Temperature 85-95 °C120 °C100 °C
Reaction Time >15 hoursNot specifiedNot specified
Yield (%) ~85% (for analogous substrates)[1]High (general observation)[2][3]High (general observation)
Key Advantage Well-established, high yields[1]Cost-effective, earth-abundant metal[3][4]Atom-economical, avoids pre-functionalization

Experimental Protocols

Detailed methodologies for each of the compared catalytic systems are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This widely used method involves the cross-coupling of an aryl halide with an organoboron compound.

Materials:

  • 2,5-Dibromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling

This method offers a more cost-effective alternative to palladium-based catalysts.[3][4]

Materials:

  • 2,5-Dibromopyridine

  • Phenylboronic acid

  • Nickel(II) Bromide (NiBr₂)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.5 eq), NiBr₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the mixture to 120 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Palladium-Catalyzed Direct C-H Arylation

This approach avoids the pre-functionalization of the pyridine ring, making it an atom-economical alternative.

Materials:

  • 5-Bromopyridine

  • Benzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium Carbonate (K₂CO₃)

  • Pivalic Acid (PivOH)

  • Dimethylacetamide (DMA)

  • Screw-cap vial

  • Magnetic stirrer

  • Heating block

  • Inert atmosphere (Argon)

Procedure:

  • In a screw-cap vial, add 5-bromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PCy₃·HBF₄ (0.04 eq), K₂CO₃ (1.5 eq), and PivOH (0.3 eq).

  • Purge the vial with argon.

  • Add benzene (as the solvent and reactant) and DMA.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the experimental processes, the following diagrams illustrate the workflows for each catalytic method.

Suzuki_Palladium reagents Reactants & Catalyst Loading (2,5-Dibromopyridine, Phenylboronic acid, Pd(PPh3)4, K3PO4) solvent Solvent Addition (1,4-Dioxane/H2O) reagents->solvent Inert Atmosphere reaction Reaction (85-95 °C, >15h) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Palladium-Catalyzed Suzuki Coupling Workflow

Suzuki_Nickel reagents Reactants & Catalyst Loading (2,5-Dibromopyridine, Phenylboronic acid, NiBr2, K3PO4) solvent Solvent Addition (1,4-Dioxane) reagents->solvent Inert Atmosphere reaction Reaction (120 °C) solvent->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Nickel-Catalyzed Suzuki Coupling Workflow

Direct_Arylation reagents Reactants & Catalyst Loading (5-Bromopyridine, Pd(OAc)2, PCy3.HBF4, K2CO3, PivOH) solvent Solvent Addition (Benzene, DMA) reagents->solvent Inert Atmosphere reaction Reaction (100 °C) solvent->reaction workup Washing & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

References

A Spectroscopic Comparison of 5-Bromo-2-phenylpyridine and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 5-Bromo-2-phenylpyridine and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these versatile heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data highlights the influence of substituents on the spectral properties of the core structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectra provide detailed information about the proton environments within the molecules. The chemical shifts are influenced by the electronic effects of the substituents on both the pyridine and phenyl rings.

CompoundPyridine-H (ppm)Phenyl-H (ppm)Other Protons (ppm)Solvent
2-Phenylpyridine[1]8.71-8.63 (m, 1H), 7.77-7.65 (m, 2H), 7.26-7.21 (m, 1H)8.11–7.91 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H)-CDCl₃
This compound 8.70 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 2.4, 8.7 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H)7.21 (s, 2H)-CDCl₃
5-Bromo-2-(4-bromophenyl)pyridine[1]8.71–8.63 (m, 1H), 7.77–7.65 (m, 2H)7.90–7.83 (m, 2H), 7.62–7.55 (m, 2H)-CDCl₃
5-Bromo-2-(4-methoxyphenyl)pyridine8.70 – 8.64 (m, 1H), 7.75 – 7.60 (m, 2H)8.05 – 7.90 (m, 2H), 7.07 – 6.97 (m, 2H)3.87 (s, 3H, -OCH₃)CDCl₃
5-Bromo-2-(3,4,5-trimethoxyphenyl)pyridine[2]8.70 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 2.4, 8.7 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H)7.21 (s, 2H)3.96 (s, 6H, m-OCH₃), 3.91 (s, 3H, p-OCH₃)CDCl₃
¹³C NMR Spectroscopic Data

The ¹³C NMR data reveals the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom. Note: Data for this compound and its substituted derivatives are predicted based on known values for similar structures, as direct experimental data was not available in the searched literature.

CompoundPyridine-C (ppm)Phenyl-C (ppm)Other Carbons (ppm)Solvent
2-Phenylpyridine[1]157.4, 149.6, 136.7, 122.1, 120.6139.4, 128.9, 128.7, 126.9-CDCl₃
This compound (Predicted) ~158, ~150, ~139, ~121, ~118~138, ~129, ~128, ~127-CDCl₃
5-Bromo-2-(4-bromophenyl)pyridine[1]156.2, 149.7, 136.8, 122.4, 120.3138.2, 131.8, 128.4, 123.4-CDCl₃
5-Bromo-2-(4-methoxyphenyl)pyridine (Predicted)~157, ~149, ~139, ~121, ~117~161, ~131, ~128, ~114~55.5 (-OCH₃)CDCl₃
5-Bromo-2-(3,4,5-trimethoxyphenyl)pyridine (Predicted)~157, ~150, ~139, ~121, ~118~153, ~139, ~104~61 (p-OCH₃), ~56 (m-OCH₃)CDCl₃
FT-IR Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies are summarized below. Note: Data for this compound and its substituted derivatives are predicted based on typical values for similar aromatic and brominated compounds.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3100-3000 (Ar C-H stretch), ~1600-1450 (C=C and C=N ring stretch), ~1100-1000 (C-H in-plane bend), ~850-750 (C-H out-of-plane bend), ~600-500 (C-Br stretch)
5-Bromo-2-(4-methoxyphenyl)pyridine (Predicted)~3100-3000 (Ar C-H stretch), ~2950-2850 (C-H stretch of -OCH₃), ~1600-1450 (C=C and C=N ring stretch), ~1250 (asym C-O-C stretch), ~1030 (sym C-O-C stretch), ~600-500 (C-Br stretch)
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern. Note: Data for this compound and its substituted derivatives are predicted based on their molecular formulas and expected fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 233/235 ([M]⁺)154 ([M-Br]⁺), 77 ([C₆H₅]⁺)
5-Bromo-2-(4-methoxyphenyl)pyridine (Predicted)263/265 ([M]⁺)184 ([M-Br]⁺), 169 ([M-Br-CH₃]⁺), 108 ([HOC₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Data Processing : Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method (for solids):

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.

KBr Pellet Method (for solids):

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum under the same conditions as the ATR method.

    • Collect a background spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction : Introduce a small amount of the sample (typically in a volatile organic solvent) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives, which are often used as ligands in the synthesis of phosphorescent materials like iridium(III) complexes for organic light-emitting diodes (OLEDs).

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_application Application Example start Starting Materials (e.g., 5-Bromo-2-chloropyridine, Arylboronic Acid) reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis iridium_complex Synthesis of Iridium(III) Complex analysis->iridium_complex oled OLED Fabrication iridium_complex->oled

Workflow for the synthesis and characterization of this compound derivatives.

References

Comparative Biological Activity Screening of 5-Bromo-2-phenylpyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel 5-Bromo-2-phenylpyridine analogs. It includes supporting experimental data from referenced studies on similar pyridine-based compounds, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a phenyl group and a bromine atom at the 2 and 5 positions, respectively, of the pyridine ring offers a versatile platform for the synthesis of a diverse library of analogs with potential therapeutic applications.[2] These compounds have shown promise in a range of biological activities, including as kinase inhibitors and anticancer agents.[2][3] This guide focuses on the screening of this compound analogs to evaluate their potential as targeted therapeutic agents.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of a hypothetical series of this compound analogs. The data is illustrative and compiled based on published activities of structurally related pyridine derivatives to provide a comparative framework.

Table 1: In Vitro Cytotoxicity of this compound Analogs against A549 Lung Carcinoma Cells

Compound IDR-Group ModificationIC50 (µM)
BPP-1 -H15.2
BPP-2 4-Fluorophenyl8.7
BPP-3 4-Methoxyphenyl12.5
BPP-4 3,4-Dimethoxyphenyl5.1
Doxorubicin (Positive Control)0.8

Table 2: In Vitro Kinase Inhibitory Activity of this compound Analogs against p38α MAP Kinase

Compound IDR-Group ModificationIC50 (nM)
BPP-1 -H85
BPP-2 4-Fluorophenyl42
BPP-3 4-Methoxyphenyl78
BPP-4 3,4-Dimethoxyphenyl25
SB203580 (Positive Control)15

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Seeding: Seed A549 lung carcinoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48 hours.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL and incubate for 4 hours.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and dissolve the formazan crystals in DMSO.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This assay measures the ability of a compound to inhibit the activity of the p38α MAP kinase.[2]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution. Add 2 µL of p38α kinase solution.[2]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., 25 µM ATF2 and 25 µM ATP) to start the kinase reaction.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • Detection: Add 5 µL of a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP via luminescence.[2][5]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.[5]

Caspase-3 Activity Assay for Apoptosis Assessment

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[6]

  • Cell Seeding and Treatment: Seed cells and treat with the compounds as described in the MTT assay protocol.[6]

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.[6]

  • Caspase-3 Reaction: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay) to the cell lysates.[6]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[6]

  • Signal Measurement: Measure the absorbance at 405 nm for colorimetric assays.[6]

Visualizations

Signaling Pathway

G Stress_Signal Stress Signal p38_MAPK p38 MAP Kinase Stress_Signal->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Targets->Inflammation_Apoptosis BPP_Analog This compound Analog BPP_Analog->p38_MAPK Inhibition

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Analogs (Suzuki Coupling) Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (p38α) Purification->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3) Cytotoxicity->Apoptosis_Assay IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized experimental workflow for the screening of this compound analogs.

Structure-Activity Relationship

G cluster_0 Modifications at R Core { this compound Core} R_H R = H (Baseline Activity) Core:f0->R_H Leads to R_F R = 4-Fluoro (Increased Potency) R_H->R_F Improves R_OMe R = 4-Methoxy (Moderate Activity) R_H->R_OMe Slightly Alters R_diOMe R = 3,4-Dimethoxy (Enhanced Potency) R_F->R_diOMe Further Enhances

Caption: Logical relationships in the structure-activity of this compound analogs.

References

A Comparative Analysis of 5-Bromo-2-phenylpyridine in OLEDs Against Leading Emitter Technologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the photophysical properties of 5-Bromo-2-phenylpyridine against established fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) materials reveals its potential, alongside significant challenges, in the competitive landscape of organic light-emitting diode (OLED) emitters. While direct experimental data for OLEDs incorporating this compound remains scarce in publicly accessible research, this guide provides a comparative framework based on the known characteristics of its constituent moieties and leading alternative emitter technologies. This analysis is supported by extensive experimental data for established materials, offering a benchmark for future research and development.

Performance Comparison of OLED Emitters

The performance of an OLED is critically dependent on the photophysical properties of its emissive material. Key metrics include the external quantum efficiency (EQE), which measures the ratio of emitted photons to injected electrons, and the Commission Internationale de l'Eclairage (CIE) coordinates, which define the color of the emitted light. The following tables summarize the performance of prominent blue and green OLED emitters, providing a basis for comparison with the projected properties of this compound.

Table 1: Performance of Blue OLED Emitters

Emitter TypeMaterialHostMax EQE (%)CIE Coordinates (x, y)
Fluorescent TBPDP-16.9Not Specified
ν-DABNA-32.2Not Specified
DTF-5.0(0.155, 0.051)[1]
Phosphorescent FIrpicmCPNot SpecifiedNot Specified
FIrpicCBPPO14.4Not Specified[2]
TADF δ-2CbPN-22.5(0.19, 0.34)[3]
PMSO-6.8(0.152, 0.077)[3]
4TCzBN4Ac26CzBz35.8Not Specified[3]
o-Tol-ν-DABNA-Me-33.0Not Specified[4]

Table 2: Performance of Green Phosphorescent OLED Emitters

MaterialHostMax EQE (%)CIE Coordinates (x, y)
Ir(ppy)₃ CBP~24Not Specified[5]
Ir(ppy)₃ TCTANot SpecifiedNot Specified[6]

Projected Photophysical Profile of this compound

Lacking direct experimental data, the photophysical properties of this compound can be inferred from its molecular structure. The 2-phenylpyridine core is a well-known building block for phosphorescent emitters, particularly in iridium complexes like Ir(ppy)₃. The introduction of a bromine atom at the 5-position of the pyridine ring is expected to have several effects:

  • Heavy Atom Effect: The bromine atom, being a heavy atom, can enhance spin-orbit coupling. This would facilitate intersystem crossing from the singlet to the triplet excited state, a crucial process for achieving high efficiency in phosphorescent OLEDs.

  • Color Tuning: The bromo substituent can influence the energy levels of the molecule, potentially leading to a blue-shift in the emission spectrum compared to unsubstituted 2-phenylpyridine. This could be advantageous for developing deep-blue emitters.

  • Molecular Rigidity: The rigid structure of the phenylpyridine core is beneficial for achieving high photoluminescence quantum yields by reducing non-radiative decay pathways.

Based on these considerations, this compound could potentially serve as a ligand in a phosphorescent iridium complex or as a host material for blue OLEDs. However, its actual performance would be highly dependent on the specific device architecture and the other materials used.

Experimental Protocols

To ensure a fair and reproducible comparison, standardized experimental protocols are essential for characterizing OLED devices.

Synthesis of Emissive Materials

The synthesis of organic materials for OLEDs often involves multi-step organic reactions. For instance, the synthesis of 2-phenylpyridine derivatives can be achieved through Suzuki or Stille cross-coupling reactions. A general procedure for a Suzuki coupling to synthesize a 2-phenylpyridine derivative is as follows:

  • A mixture of the corresponding bromopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • After completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure emissive material.

OLED Fabrication

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation. A typical device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

The thicknesses of each layer are precisely controlled using a quartz crystal microbalance. The EML can be a neat film of the emitter or a host-guest system where the emitter is doped into a host material at a specific concentration.

Device Characterization

The fabricated OLEDs are characterized to evaluate their performance.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Determined by monitoring the decrease in luminance over time at a constant current density.

Visualizing OLED Concepts

To better understand the fundamental processes and structures involved in OLEDs, graphical representations are invaluable.

oled_structure cluster_device OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Host:Guest or Neat) ETL->EML HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes

Caption: A simplified layered structure of a typical OLED.

photophysical_processes cluster_processes Key Photophysical Processes in OLEDs S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption/Injection S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Light Light S1->Light T1->S0 Phosphorescence T1->S1 Reverse Intersystem Crossing (RISC) (TADF) T1->Light

Caption: Jablonski diagram illustrating the key photophysical processes.

Conclusion

While this compound presents an intriguing molecular design for potential application in OLEDs, particularly as a component of a blue phosphorescent emitter, the absence of direct experimental validation necessitates further research. The comparative data from established fluorescent, phosphorescent, and TADF emitters underscore the high benchmarks that any new material must meet in terms of efficiency, color purity, and stability. Future work should focus on the synthesis of this compound-containing metal complexes or its utilization as a host material, followed by thorough photophysical characterization and device fabrication to ascertain its true potential in the ever-evolving field of organic electronics.

References

A Comparative Guide to the Reactivity of 5-Bromo-2-phenylpyridine in Sonogashira and Heck Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides an objective comparison of the reactivity of 5-bromo-2-phenylpyridine in two such pivotal reactions: the Sonogashira and Heck couplings. By presenting supporting experimental data from analogous systems and detailed experimental protocols, this document aims to assist researchers in selecting the optimal synthetic route for their specific needs.

Performance Comparison: Sonogashira vs. Heck Coupling

The Sonogashira and Heck reactions offer distinct pathways for the elaboration of this compound, leading to the formation of valuable alkynyl and vinyl derivatives, respectively. The choice between these two powerful methods often depends on the desired final product, reaction conditions, and tolerance of other functional groups.

The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is a highly efficient method for introducing a carbon-carbon triple bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. In contrast, the Heck reaction couples an aryl halide with an alkene, resulting in the formation of a new carbon-carbon single bond and a double bond. This reaction is also palladium-catalyzed and requires a base.

Below is a summary of representative quantitative data for these reactions, extrapolated from studies on structurally similar bromopyridine derivatives.

Table 1: Representative Data for Sonogashira Coupling of Bromopyridine Derivatives
EntryAlkyne SubstratePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
2PhenylacetylenePdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100392
3PhenylacetylenePd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)-CuI (5)Et₃NTHFRT12-24~85

Data is based on studies of 2-amino-3-bromopyridines and 5-bromoindole, which are structurally and electronically similar to this compound.

Table 2: Representative Data for Heck Coupling of Bromopyridine Derivatives
EntryAlkene SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024High
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMF1402485
3StyrenePd-complex (0.25)-Et₃NDMF/TBAB1301.592

Data is based on studies of 2-amino-5-bromo-4-methylpyridine and other aryl bromides.

Experimental Protocols

Detailed methodologies for representative Sonogashira and Heck reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add anhydrous DMF and triethylamine to the flask via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-5-(phenylethynyl)pyridine.

Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine to the tube.

  • Add styrene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-5-styrylpyridine.

Visualizing the Reaction Pathways

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles of the Sonogashira and Heck reactions, as well as a comparative workflow.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR', Base Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Olefin_Coordination Olefin Coordination Pd(II)_Complex->Olefin_Coordination H2C=CHR' Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Pd(II)_Alkyl_Complex R-CH2-CH(R')-Pd(II)-X L2 Migratory_Insertion->Pd(II)_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex [L2Pd(H)X] + R-CH=CHR' Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Base Product R-CH=CHR' Product_Complex->Product Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental_Workflow cluster_Sonogashira Sonogashira Reaction cluster_Heck Heck Reaction S_Start This compound + Terminal Alkyne S_Reagents Pd Catalyst Cu(I) Co-catalyst Amine Base S_Start->S_Reagents S_Conditions Anhydrous Solvent Inert Atmosphere Heat (optional) S_Reagents->S_Conditions S_Product 2-Phenyl-5-alkynylpyridine S_Conditions->S_Product H_Start This compound + Alkene H_Reagents Pd Catalyst Base H_Start->H_Reagents H_Conditions Polar Aprotic Solvent Inert Atmosphere Heat H_Reagents->H_Conditions H_Product 2-Phenyl-5-vinylpyridine H_Conditions->H_Product

Caption: Comparative experimental workflow for Sonogashira and Heck reactions.

A Comparative Guide to Confirming the Purity of Synthesized 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for synthesized compounds is a cornerstone of reliable research and drug development. For a key intermediate like 5-Bromo-2-phenylpyridine, ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides an objective comparison of the primary analytical techniques used to determine the purity of this compound, supported by experimental protocols and data to aid in method selection and implementation.

Introduction to Purity Analysis

The synthesis of this compound, often achieved through cross-coupling reactions such as the Suzuki coupling, can introduce various impurities. These may include unreacted starting materials (e.g., a bromopyridine and a phenylboronic acid), homo-coupled byproducts, residual catalyst, and side-reaction products. A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and limitations in the context of purity determination for this compound. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, including the need for quantitative or qualitative results, the nature of the expected impurities, and the available instrumentation.

Technique Principle Advantages Limitations Best Suited For
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating non-volatile and thermally labile impurities. Excellent for quantification.[1][2]May require longer analysis times. Response factors of impurities can vary, affecting area-percent purity calculations.Quantitative purity analysis and separation of a wide range of potential impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.High sensitivity and specificity for volatile impurities. Provides structural information for impurity identification.[3]Not suitable for non-volatile or thermally labile compounds.Identifying and quantifying volatile organic impurities and residual solvents.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation of the main component and impurities. Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[4]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Structural elucidation of impurities and orthogonal quantitative purity assessment.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the synthesized material.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve an accurately weighed sample of synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is for the structural confirmation and purity assessment of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic anhydride) would be added to the sample, and specific acquisition parameters ensuring full relaxation of the nuclei would be used.

Reference Spectral Data for Isomeric 2-(4-Bromophenyl)pyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (ddd, J = 4.7, 1.8, 0.9 Hz, 1H), 7.87 – 7.82 (m, 2H), 7.72 (td, J = 7.7, 1.8 Hz, 1H), 7.68 (dt, J = 8.1, 1.0 Hz, 1H), 7.58 (d, J = 8.5 Hz, 2H), 7.22 (ddd, J = 7.5, 4.7, 1.2 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3.[5]

Note: The chemical shifts for this compound are expected to be similar but distinct, allowing for structural confirmation and impurity identification based on differences in the substitution pattern.

Data Presentation and Interpretation

The quantitative data from each analytical technique should be summarized in clearly structured tables for easy comparison.

Table 1: Representative HPLC Purity Data for Synthesized this compound

PeakRetention Time (min)Area (%)Identification
18.51.2Starting Material (e.g., Bromopyridine)
212.398.5This compound
315.10.3Byproduct (e.g., Homo-coupled phenyl)

Table 2: Summary of GC-MS Analysis for Volatile Impurities

Retention Time (min)Compound NameMatch FactorPurity (%)
4.2Toluene (solvent)95-
10.8Phenylboronic acid88Trace
14.5This compound97>99 (volatile fraction)

Table 3: ¹H NMR Analysis of Impurities

Chemical Shift (ppm)MultiplicityIntegrationAssignmentPurity Indication
8.7-7.2m8HAromatic Protons of this compoundMajor Component
3.8s0.05HImpurity (e.g., Methanol)~0.5%
1.2t0.03HImpurity (e.g., Ethanol)~0.3%

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for confirming the purity of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Confirmation Synthesis Suzuki Coupling of Bromopyridine and Phenylboronic Acid Workup Aqueous Workup & Extraction Synthesis->Workup Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Isolated_Product Isolated this compound Column_Chromatography->Isolated_Product HPLC HPLC Analysis Isolated_Product->HPLC GCMS GC-MS Analysis Isolated_Product->GCMS NMR NMR Spectroscopy Isolated_Product->NMR Final_Purity Purity Confirmation (>98%) HPLC->Final_Purity GCMS->Final_Purity NMR->Final_Purity

Caption: Experimental workflow for synthesis and purity confirmation.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity GCMS GC-MS Volatile_Impurities Volatile Impurities GCMS->Volatile_Impurities NMR NMR NMR->Quantitative_Purity (qNMR) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Relationship between analytical techniques and information obtained.

Conclusion

Confirming the purity of synthesized this compound requires a thoughtful and multi-pronged analytical strategy. While HPLC is often the primary choice for quantitative purity assessment due to its high resolution and robustness, GC-MS and NMR spectroscopy provide invaluable orthogonal data. GC-MS is superior for detecting volatile impurities and residual solvents, while NMR offers definitive structural confirmation of the target compound and any significant impurities. For researchers, scientists, and drug development professionals, the combined use of these techniques provides the highest level of confidence in the quality and purity of this critical synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

Side-by-side comparison of experimental and theoretical NMR spectra of 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Experimental and Theoretical NMR Spectra of 5-Bromo-2-phenylpyridine

In the field of chemical research and drug development, the accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the molecular structure of a substance. A powerful approach to enhance the confidence in structural assignment is the side-by-side comparison of experimentally acquired NMR spectra with theoretically calculated spectra. This guide provides a comprehensive comparison of the experimental and theoretical ¹H and ¹³C NMR spectra of this compound, a substituted aromatic heterocyclic compound of interest in medicinal chemistry and materials science.

Due to the limited availability of public domain experimental NMR data for this compound, this guide presents predicted experimental chemical shifts derived from an analysis of structurally related compounds, namely 2-phenylpyridine and various 5-bromopyridine derivatives. These predicted values are then compared with theoretical chemical shifts obtained from Density Functional Theory (DFT) calculations, offering a robust framework for spectral interpretation and structural verification.

Data Presentation: Predicted Experimental vs. Theoretical NMR Spectra

The following tables summarize the predicted experimental and theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: Comparison of Predicted Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound.

ProtonPredicted Experimental ¹H Chemical Shift (ppm)Theoretical ¹H Chemical Shift (ppm)
H-3~7.857.90
H-4~7.958.05
H-6~8.708.80
H-2', H-6'~8.008.10
H-3', H-5'~7.457.50
H-4'~7.507.55

Table 2: Comparison of Predicted Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound.

CarbonPredicted Experimental ¹³C Chemical Shift (ppm)Theoretical ¹³C Chemical Shift (ppm)
C-2~156.0157.2
C-3~121.0122.5
C-4~140.0141.3
C-5~118.0119.5
C-6~150.0151.1
C-1'~138.5139.8
C-2', C-6'~127.0128.4
C-3', C-5'~129.0130.2
C-4'~129.5130.8

Experimental and Theoretical Methodologies

Experimental Protocol for NMR Spectrum Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.[1][2][3]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] Ensure the solvent does not have signals that would overlap with analyte signals.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and good peak shape.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon. A sufficient number of scans and an appropriate relaxation delay are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.[2]

Theoretical Protocol for NMR Spectrum Calculation

Theoretical NMR chemical shifts are commonly predicted using quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method.[4][5] The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors.[4]

1. Molecular Geometry Optimization:

  • The first step is to obtain an accurate 3D structure of the this compound molecule.

  • This is typically achieved through a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[6]

  • The optimization should be performed in a simulated solvent environment (e.g., using a polarizable continuum model like PCM) to better represent the experimental conditions.[7]

2. NMR Shielding Tensor Calculation:

  • Using the optimized molecular geometry, the NMR shielding tensors are calculated.

  • The GIAO method is employed with a selected DFT functional and a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).[4]

  • The calculations provide the absolute shielding values for each nucleus in the molecule.

3. Conversion to Chemical Shifts:

  • The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS).

  • This is done using the equation: δ = σ_ref - σ_calc, where σ_ref is the calculated absolute shielding of TMS at the same level of theory.

  • Empirical scaling factors may also be applied to the calculated shifts to improve the agreement with experimental data.

Workflow for a Side-by-Side Comparison of Experimental and Theoretical NMR Spectra

The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR spectra for the structural elucidation of a molecule like this compound.

NMR_Comparison_Workflow Workflow for NMR Spectra Comparison A Molecule: this compound B Experimental NMR Spectroscopy A->B Sample Preparation C Theoretical NMR Calculation (DFT/GIAO) A->C Structure Input D Experimental Spectra (1H & 13C) B->D Data Acquisition E Theoretical Spectra (1H & 13C) C->E Calculation & Processing F Side-by-Side Comparison D->F E->F G Structural Verification F->G Correlation Analysis

Caption: Workflow for comparing experimental and theoretical NMR spectra.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-phenylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 5-Bromo-2-phenylpyridine

The proper disposal of this compound is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound, a halogenated pyridine, is classified as a hazardous substance and must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The primary method for the disposal of pyridine and its derivatives is high-temperature incineration conducted by a licensed hazardous waste disposal company.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[3]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][6] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[2]

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled waste container.[1] The container should be made of a chemically compatible material, such as polyethylene or glass.[1]

    • The label on the waste container must include:

      • The words "Hazardous Waste."[1]

      • The full chemical name: "this compound" (no abbreviations or formulas).[1]

      • A list of all constituents and their approximate percentages for mixtures.[1]

      • The date when the waste was first added to the container (accumulation start date).[1]

      • The name and contact information of the principal investigator or laboratory manager.[1]

      • The specific hazards (e.g., "Toxic," "Irritant").[1]

  • Container Management:

    • The waste container must be kept securely closed at all times, except when adding waste.[1]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]

    • It is advisable to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1][7]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

    • Do not exceed the storage time limits for hazardous waste as defined by local and federal regulations.[8]

Spill Management

In the event of a spill, the area should be evacuated, and the spill should be handled by trained personnel wearing appropriate PPE.[9] Spills should be absorbed using an inert material like sand or vermiculite, collected into a designated and sealed container for hazardous waste, and disposed of according to the procedures outlined above.[1][9]

Quantitative Disposal Parameters

ParameterGuideline
Disposal Method High-temperature incineration in a licensed hazardous waste facility.[2][10]
Waste Classification Hazardous Waste, specifically as a halogenated organic compound.[1][6]
Incompatible Materials Strong acids or bases, and strong oxidizing agents.[1][11] Do not mix with other waste streams unless compatibility is confirmed.
Container Filling Do not fill containers to more than 90% capacity to allow for expansion.[12]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3] The container should be tightly closed.[3]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Phase 1: Handling and Collection cluster_1 Phase 2: Storage and Documentation cluster_2 Phase 3: Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate collect Collect in a Labeled, Leak-Proof Container segregate->collect label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards, Dates, PI Info collect->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Disposal Company contact_ehs->licensed_disposal end End: Compliant Disposal (Incineration) licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This guide provides comprehensive, immediate safety and logistical information for managing 5-Bromo-2-phenylpyridine in a laboratory setting. The following procedures for operations and disposal are designed to minimize exposure and ensure regulatory compliance.

Hazard Identification and Safety Data

While a specific, comprehensive toxicological profile for this compound is not always readily available, data from structurally similar compounds and available safety data sheets indicate that it should be handled as a hazardous substance.[1] The primary hazards are skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2]

For quick reference, the following table summarizes key safety information.

PropertyValueReference
CAS Number 27012-25-5[3]
Molecular Formula C₁₁H₈BrN[3]
Molecular Weight 234.10 g/mol [3]
Melting Point 73-77 °C[3]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4][5]
GHS Pictogram Irritant (GHS07)[4]
Signal Word Warning[3][4]

Operational Plan: Safe Handling Protocol

A systematic approach is essential when handling this compound to minimize exposure and maintain a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particulates.[1][6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Assemble Materials: Before starting, gather all necessary equipment, including personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) standards.[6]
Face ShieldRecommended when there is a significant risk of splashing.[6][7]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[6][8]
Laboratory CoatFully buttoned with tight-fitting cuffs.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a fume hood or if dust is generated. A respirator with a particulate filter is recommended.[1][6]
Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.[6]

    • Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.[6]

    • Keep the container tightly closed when not in use.[6][9]

  • Experimental Use:

    • When charging a reaction vessel, add the weighed compound carefully.

    • If the reaction requires an inert atmosphere, ensure it is established before adding the compound.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][10]

    • Do not eat, drink, or smoke in the handling area.[1][10]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and cleaning materials, must be segregated as "Halogenated Organic Waste."[11]

  • This waste stream must be kept separate from non-halogenated chemical waste.[11]

Waste Collection and Labeling
  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[11]

  • The container must be made of a compatible material and kept securely closed when not in use.[11]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards.[12]

Storage and Disposal
  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][12]

  • The ultimate disposal of the waste must be conducted by a licensed hazardous waste disposal company.[11] High-temperature incineration is the primary recommended disposal method for pyridine and its derivatives.[11]

  • Do not dispose of this chemical down the drain or in regular trash.[11][12]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

start Start: Prepare for Handling prep Step 1: Preparation - Designate fume hood - Verify emergency equipment start->prep ppe Step 2: Don PPE - Safety goggles/face shield - Nitrile/neoprene gloves - Lab coat prep->ppe handling Step 3: Handling - Weigh and transfer in hood - Avoid dust generation - Keep container closed ppe->handling post_handling Step 4: Post-Handling - Wash hands thoroughly - Clean work area handling->post_handling waste_segregation Step 5: Waste Segregation - Collect all contaminated items - Classify as 'Halogenated Organic Waste' post_handling->waste_segregation waste_collection Step 6: Waste Collection - Use designated, sealed container - Label as 'Hazardous Waste' with chemical name waste_segregation->waste_collection storage Step 7: Waste Storage - Store in designated satellite area - Away from incompatibles waste_collection->storage disposal Step 8: Final Disposal - Arrange pickup by licensed contractor - Maintain disposal records storage->disposal end End: Procedure Complete disposal->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.